molecular formula C18H18N2O3 B2731125 N-(3-Nitrophenyl)(phenylcyclopentyl)formamide CAS No. 328964-80-3

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Cat. No.: B2731125
CAS No.: 328964-80-3
M. Wt: 310.353
InChI Key: CUYOQKLJDVXHHJ-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
BenchChem offers high-quality N-(3-Nitrophenyl)(phenylcyclopentyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Nitrophenyl)(phenylcyclopentyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(19-15-9-6-10-16(13-15)20(22)23)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYOQKLJDVXHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide CAS 328964-80-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (CAS 328964-80-3)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a compound situated at the intersection of nitroaromatic and formamide chemistries. While specific experimental data for this molecule is not extensively documented in public literature, this guide synthesizes information from structurally related compounds to project its physicochemical properties, propose a viable synthetic route, and explore its potential biological activities and applications. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future investigation of this and similar molecules.

Introduction and Molecular Overview

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, identified by CAS number 328964-80-3, is a secondary formamide characterized by a unique combination of functional groups. The molecule incorporates a 3-nitrophenyl ring, a phenylcyclopentyl moiety, and a formamide linker. The formamide group is a common feature in both synthetic and natural products, often serving as a key structural element in biologically active compounds. The presence of the nitro group on the phenyl ring is particularly significant, as this functional group is a well-known pharmacophore and a potent electron-withdrawing group that can profoundly influence the molecule's reactivity and biological interactions.[1][2]

The phenylcyclopentyl group adds a three-dimensional character to the molecule, which can be critical for specific binding to biological targets. The overall structure suggests potential for diverse chemical transformations and a range of pharmacological effects, drawing from the established properties of both nitroaromatics and formamides.

Predicted Physicochemical Properties

The physicochemical properties of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide can be predicted based on its structure. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyPredicted ValueNotes
CAS Number 328964-80-3
Molecular Formula C₁₈H₁₈N₂O₃Derived from the chemical structure.
Molecular Weight 310.35 g/mol Calculated based on the molecular formula.
Appearance Likely a crystalline solidBased on similar aromatic formamides.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.The aromatic and aliphatic components suggest lipophilicity.
Melting Point Not experimentally determined.Would require experimental validation.
Boiling Point Not experimentally determined.Would require experimental validation under vacuum to prevent decomposition.

Proposed Synthesis Pathway

A plausible and efficient synthesis of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide would likely involve the N-formylation of the corresponding secondary amine, N-(3-nitrophenyl)cyclopentanamine. This precursor can be synthesized through reductive amination.

Overall Synthetic Scheme

Synthesis_of_N-(3-Nitrophenyl)(phenylcyclopentyl)formamide cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Formylation A 3-Nitroaniline C N-(3-nitrophenyl)cyclopentanamine A->C NaBH(OAc)₃, DCE B Phenylcyclopentanone B->C D N-(3-nitrophenyl)cyclopentanamine F N-(3-Nitrophenyl)(phenylcyclopentyl)formamide D->F Reflux E Formic Acid / Acetic Anhydride E->F Nitro_Compound_MOA cluster_cell Microbial Cell NitroCompound N-(3-Nitrophenyl) (phenylcyclopentyl)formamide Reduction Enzymatic Reduction (e.g., Nitroreductases) NitroCompound->Reduction Enters Cell ReactiveSpecies Reactive Nitro Species (Nitro Radical Anion, Nitroso) Reduction->ReactiveSpecies Damage Cellular Damage ReactiveSpecies->Damage Oxidative Stress, DNA Damage CellDeath Cell Death Damage->CellDeath

Sources

Molecular weight and formula of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-Nitrophenyl)(phenylcyclopentyl)formamide: Physicochemical Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a novel chemical entity with potential applications in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, including its molecular formula and weight. A plausible and detailed synthetic pathway is proposed, grounded in established chemical principles, to facilitate its laboratory preparation. Furthermore, this guide outlines the standard analytical methodologies required for its structural confirmation and purity assessment. By synthesizing information on related chemical structures and reaction mechanisms, this paper serves as a foundational resource for researchers and scientists interested in the exploration of nitroaromatic formamides as a class of bioactive molecules.

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. N-substituted formamides and nitroaromatic compounds represent two classes of molecules that have independently demonstrated significant biological activity.[1][2] The nitro group, in particular, is a well-established pharmacophore found in a variety of therapeutic agents, contributing to activities ranging from antimicrobial to antineoplastic.[2][3] The amide linkage is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals, valued for its metabolic stability and ability to participate in hydrogen bonding.

The compound N-(3-Nitrophenyl)(phenylcyclopentyl)formamide integrates these key features: a nitroaromatic system, a stable tertiary formamide group, and a bulky, lipophilic phenylcyclopentyl substituent. This unique combination of structural motifs suggests a potential for interaction with biological targets that could be exploited in drug design. The objective of this whitepaper is to provide a detailed technical profile of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, establishing a baseline of its chemical properties and outlining a robust methodology for its synthesis and characterization to support future research endeavors.

Physicochemical Properties

The fundamental identity and characteristics of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide are defined by its molecular structure and resulting physicochemical properties.

Molecular Structure

The structure consists of a formyl group (CHO) attached to a nitrogen atom, which is in turn bonded to a 3-nitrophenyl ring and a 1-phenylcyclopentyl ring.

Caption: Molecular structure of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide.

Core Data

All quantitative data for the target compound are summarized in the table below. These values are calculated based on the compound's chemical structure.

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 310.35 g/mol
IUPAC Name N-(3-nitrophenyl)-N-(1-phenylcyclopentyl)formamide
SMILES O=CN(C1(CCCC1)C2=CC=CC=C2)C3=CC(=CC=C3)[O-]
InChI Key (Generated upon synthesis and registration)
Polar Surface Area 58.32 Ų (Predicted)
Hydrogen Bond Donors 0 (Predicted)
Hydrogen Bond Acceptors 4 (Predicted)

Synthesis and Purification

While a specific synthetic route for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is not documented in readily available literature, a logical and efficient pathway can be devised based on well-established organic transformations. The proposed synthesis involves two key steps: the formation of the precursor secondary amine followed by N-formylation.

The causality for this choice rests on the reliability and high-yield nature of N-formylation reactions on secondary amines.[1] Creating the sterically hindered secondary amine precursor is the more challenging step, for which a modern cross-coupling reaction like the Buchwald-Hartwig amination is proposed for its high functional group tolerance and efficiency.

Synthetic_Workflow Reactant1 1-Bromo-3-nitrobenzene Catalyst Buchwald-Hartwig Coupling (Pd Catalyst, Ligand, Base) Reactant1->Catalyst Reactant2 1-Phenylcyclopentan-1-amine Reactant2->Catalyst Intermediate Intermediate: N-(3-Nitrophenyl)-1-phenylcyclopentan-1-amine Catalyst->Intermediate Reaction_Step2 N-Formylation Intermediate->Reaction_Step2 Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Formylating_Agent->Reaction_Step2 Product Final Product: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide Reaction_Step2->Product

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol: N-Formylation (Hypothetical)

This protocol describes the conversion of the secondary amine intermediate to the final formamide product. This self-validating system relies on standard laboratory procedures and purification methods to ensure the integrity of the final product.

Materials:

  • N-(3-Nitrophenyl)-1-phenylcyclopentan-1-amine (1.0 eq)

  • Ethyl formate (10-15 eq)

  • Ethanol, anhydrous (solvent)

  • Dichloromethane (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(3-Nitrophenyl)-1-phenylcyclopentan-1-amine (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the amine in anhydrous ethanol (approx. 0.2 M concentration). Add an excess of ethyl formate (10-15 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent and excess ethyl formate under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash is critical to neutralize any formic acid byproduct.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-(3-Nitrophenyl)(phenylcyclopentyl)formamide as a solid or oil.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a suite of standard spectroscopic techniques must be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the nitrophenyl and phenyl rings, with characteristic splitting patterns. A singlet corresponding to the formyl proton (CHO) should appear in the downfield region (typically δ 8.0-8.5 ppm). The aliphatic protons of the cyclopentyl ring will appear as complex multiplets in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 18 carbon atoms. Key signals include the formyl carbonyl carbon (δ ~160-165 ppm) and the distinct aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The spectrum is expected to show a molecular ion peak [M+H]⁺ at m/z 311.1390, corresponding to the exact mass of C₁₈H₁₉N₂O₃⁺.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will provide crucial information about the functional groups. Expected characteristic absorption bands include a strong C=O stretch for the tertiary amide (approx. 1670-1690 cm⁻¹) and strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively).

Potential Applications and Future Directions

The structural architecture of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide makes it an intriguing candidate for biological screening. The presence of the nitroaromatic moiety is a known feature in compounds with antimicrobial and anticancer properties.[2][3] The bulky, rigid phenylcyclopentyl group provides a distinct three-dimensional conformation that could facilitate high-affinity binding to protein targets.[5]

Future research should focus on:

  • Biological Screening: Evaluating the compound's activity in a panel of assays, including anticancer proliferation assays against various cell lines and antimicrobial assays against pathogenic bacteria and fungi.[5]

  • Analogue Synthesis: Using the proposed synthetic route as a foundation for creating a library of related compounds by varying the substitution on both the nitrophenyl and phenyl rings. This would enable the exploration of structure-activity relationships (SAR).

  • Mechanism of Action Studies: If biological activity is identified, subsequent studies would be necessary to elucidate the compound's mechanism of action, a critical step in the drug development pipeline.

Conclusion

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is a chemical entity with significant, albeit unexplored, potential. This guide has established its core physicochemical properties, proposed a robust and logical synthetic pathway, and detailed the necessary analytical methods for its validation. By providing this foundational knowledge, this document aims to empower researchers, scientists, and drug development professionals to synthesize and investigate this compound and its analogues, potentially unlocking new therapeutic opportunities.

References

  • MDPI. (2019, November 15). Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. Retrieved from [Link]

  • MDPI. (2021, January 26). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • AIR Unimi. (n.d.). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(3-Nitrophenyl)maleimide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use.
  • PubChem. (n.d.). Benzamide, N-(3-nitrophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-N-(3-methylphenyl)formamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-phenyl formamide derivatives from different aromatic.... Retrieved from [Link]

  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved from [Link]

  • Chemsrc. (2025, September 12). N-(3-hydroxyphenyl)formamide. Retrieved from [Link]

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

The Emergence of Phenylcyclopentyl Formamide Derivatives as Modulators of Cellular Stress and Survival Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The phenylcyclopentyl scaffold represents a privileged structural motif in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics targeting a range of human diseases. This technical guide provides an in-depth exploration of the therapeutic promise of phenylcyclopentyl formamide and its closely related carboxamide derivatives. We will delve into the compelling evidence supporting their activity in neurodegenerative diseases and oncology, with a primary focus on their modulation of the Sigma-1 Receptor (S1R), a critical chaperone protein at the nexus of cellular stress and survival. This document will elucidate the mechanistic underpinnings of their action, provide detailed experimental protocols for their synthesis and biological evaluation, and present quantitative data to inform future drug discovery and development efforts.

Introduction: The Phenylcyclopentyl Scaffold and the Sigma-1 Receptor - A Confluence of Therapeutic Potential

The quest for novel chemical entities with the ability to modulate complex disease pathologies has led researchers to explore the therapeutic landscape of unique molecular scaffolds. Among these, the 1-phenylcyclopentane core has emerged as a promising starting point for the design of potent and selective therapeutic agents. This guide focuses on N-substituted formamide and carboxamide derivatives of 1-phenylcyclopentane, a class of compounds that has demonstrated significant biological activity.

A key molecular target for these derivatives is the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1] The S1R is not a classical receptor with intrinsic enzymatic activity but rather a master regulator of cellular stress responses. It plays a pivotal role in maintaining cellular homeostasis by modulating a diverse array of client proteins, including ion channels, and by regulating critical processes such as calcium signaling, lipid metabolism, and protein folding.[1][2] Dysregulation of S1R function has been implicated in a variety of pathological conditions, most notably neurodegenerative diseases and cancer, making it an attractive target for therapeutic intervention.[1][3]

This guide will bridge the chemistry of phenylcyclopentyl formamide derivatives with the biology of the S1R, providing a comprehensive resource for researchers aiming to exploit this promising therapeutic axis. While much of the published research has focused on the more synthetically accessible carboxamide derivatives, the principles and biological activities discussed are anticipated to be largely translatable to the corresponding formamides, albeit with potential differences in potency and pharmacokinetic properties.

Therapeutic Landscape: Neurodegeneration and Oncology

The multifaceted role of the S1R in cellular homeostasis positions phenylcyclopentyl formamide derivatives as promising candidates for a range of therapeutic applications. Two areas where their potential is particularly compelling are neurodegenerative diseases and cancer.

Neuroprotective Potential in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal function and structure. A common underlying theme in these disorders is cellular stress, including oxidative stress, ER stress, and impaired calcium homeostasis, all of which are processes modulated by the S1R.[1][4]

S1R agonists have been shown to be broadly neuroprotective.[1] By binding to and activating the S1R, these ligands can:

  • Stabilize Calcium Homeostasis: The S1R regulates calcium flux between the ER and mitochondria, a critical process for neuronal function and survival.[2]

  • Mitigate Excitotoxicity: S1R activation can modulate the activity of NMDA receptors and other ion channels, thereby reducing the damaging effects of excessive glutamate stimulation.[5]

  • Promote Neuronal Plasticity and Survival: The S1R influences the activity of neurotrophic factors and promotes pathways involved in neuronal repair and resilience.[4]

Analogs of carbetapentane, a 1-phenyl-1-cyclopentanecarboxylate, have been developed as potent and selective S1R ligands, demonstrating potential as anticonvulsant and anti-ischemic agents.[6] The structural similarity of these compounds to phenylcyclopentyl formamides suggests a shared mechanism of action and therapeutic potential in a range of neurological disorders.

Antiproliferative Activity in Oncology

The S1R is frequently overexpressed in various tumor types, where it contributes to cancer cell survival, proliferation, and resistance to therapy.[3][7] This makes the S1R a promising target for anticancer drug development. Modulation of S1R by small molecules can disrupt tumor cell homeostasis through several mechanisms:

  • Induction of Apoptosis: S1R ligands can trigger programmed cell death in cancer cells by disrupting calcium signaling and promoting ER stress.[7]

  • Inhibition of Cell Proliferation and Migration: By interfering with the function of ion channels and other client proteins, S1R modulators can arrest the cell cycle and inhibit the invasive properties of cancer cells.[3][7]

  • Enhancement of Chemosensitivity: S1R ligands can sensitize cancer cells to the effects of conventional chemotherapy agents.[3]

Studies on 1-phenylcyclopropane carboxamide derivatives have demonstrated their ability to inhibit the proliferation of human myeloid leukaemia cell lines.[5] This provides a strong rationale for investigating the anticancer potential of the corresponding phenylcyclopentyl derivatives, which are expected to exhibit similar, if not enhanced, activity due to the different conformational properties of the cyclopentane ring.

Mechanism of Action: Modulation of the Sigma-1 Receptor Signaling Pathway

The therapeutic effects of phenylcyclopentyl formamide derivatives are primarily mediated through their interaction with the S1R. Understanding the molecular mechanism of this interaction is crucial for rational drug design and development.

Under basal conditions, the S1R is in an inactive state, complexed with another chaperone protein, BiP (Binding immunoglobulin Protein), at the MAM.[8] Upon cellular stress or binding of an agonist ligand, the S1R dissociates from BiP and is then free to interact with a variety of client proteins, thereby modulating their function and downstream signaling pathways.

Signaling Pathway of Sigma-1 Receptor Activation by Phenylcyclopentyl Formamide Derivatives

Caption: Sigma-1 Receptor Signaling Pathway Activation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phenylcyclopentyl carboxamide derivative and for the in vitro evaluation of its biological activity.

Synthesis of 1-Phenylcyclopentane-1-carboxamide

This protocol is adapted from the synthesis of analogous 1-phenylcyclopropane carboxamides.[5]

Workflow for the Synthesis of 1-Phenylcyclopentane-1-carboxamide

Synthesis_Workflow Start Phenylacetonitrile Step1 Cyclization with 1,4-Dibromobutane (Base, Phase Transfer Catalyst) Start->Step1 Intermediate1 1-Phenylcyclopentane-1-carbonitrile Step1->Intermediate1 Step2 Acid Hydrolysis (e.g., conc. HCl) Intermediate1->Step2 Intermediate2 1-Phenylcyclopentane-1-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (Ammonia source, Coupling agent) Intermediate2->Step3 FinalProduct 1-Phenylcyclopentane-1-carboxamide Step3->FinalProduct

Caption: Synthetic workflow for 1-phenylcyclopentane-1-carboxamide.

Step-by-Step Protocol:

  • Synthesis of 1-Phenylcyclopentane-1-carbonitrile:

    • To a solution of phenylacetonitrile in a suitable solvent (e.g., toluene) containing a phase transfer catalyst (e.g., tetrabutylammonium bromide), add a strong aqueous base (e.g., 50% NaOH).

    • To this biphasic mixture, add 1,4-dibromobutane dropwise while maintaining the reaction temperature.

    • Stir vigorously until the reaction is complete (monitored by TLC or GC-MS).

    • Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

  • Synthesis of 1-Phenylcyclopentane-1-carboxylic acid:

    • Reflux the 1-phenylcyclopentane-1-carbonitrile with concentrated hydrochloric acid until hydrolysis is complete.

    • Cool the reaction mixture and extract the carboxylic acid product into a suitable organic solvent.

    • Wash the organic layer, dry, and remove the solvent to yield the crude acid.

    • Recrystallize the product from an appropriate solvent system.

  • Synthesis of 1-Phenylcyclopentane-1-carboxamide:

    • Activate the 1-phenylcyclopentane-1-carboxylic acid with a suitable coupling agent (e.g., thionyl chloride to form the acid chloride, or a peptide coupling reagent like HATU).

    • React the activated acid with a source of ammonia (e.g., ammonium hydroxide or ammonia gas) in an appropriate solvent.

    • Monitor the reaction for completion.

    • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

    • Purify the final product by recrystallization or column chromatography.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][7][8]

Workflow for the MTT Assay

MTT_Workflow Start Seed Cancer Cells in 96-well plate Step1 Incubate for 24h (Cell attachment) Start->Step1 Step2 Treat cells with varying concentrations of test compound Step1->Step2 Step3 Incubate for 48-72h Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate for 2-4h (Formazan formation) Step4->Step5 Step6 Add Solubilization Solution (e.g., DMSO) Step5->Step6 Step7 Measure Absorbance at ~570 nm Step6->Step7 End Calculate IC50 Value Step7->End

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., U937, HeLa, MCF-7) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the phenylcyclopentyl formamide/carboxamide derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Biological Data

The following table summarizes representative biological data for phenylcycloalkyl carboxamide derivatives from the literature. This data serves as a benchmark for the expected activity of novel phenylcyclopentyl formamide derivatives.

Compound ClassBiological ActivityCell Line/AssayIC50 / GI50 (µM)Reference
Phenylcyclopropane CarboxamidesAntiproliferativeU937 (Leukemia)3.3 - 6.1[5]
Phenylcyclopentane Carboxylic Acid Amide AnalogsSigma-1 Receptor BindingGuinea Pig BrainHigh Affinity (Ki in nM range)[6]

Note: Specific IC50 and Ki values are highly dependent on the specific substitutions on the phenyl ring and the amide nitrogen.

Conclusion and Future Directions

Phenylcyclopentyl formamide derivatives and their related carboxamides represent a promising class of compounds with significant therapeutic potential, particularly in the fields of neurodegeneration and oncology. Their mechanism of action, primarily through the modulation of the Sigma-1 Receptor, offers a unique opportunity to target the fundamental cellular processes of stress and survival that are dysregulated in these diseases.

This technical guide has provided a comprehensive overview of the rationale for their development, their mechanism of action, and detailed protocols for their synthesis and biological evaluation. The provided data and workflows are intended to serve as a valuable resource for researchers in academia and industry.

Future research in this area should focus on:

  • Direct Synthesis and Evaluation of Formamide Derivatives: To directly assess the therapeutic potential of the formamide scaffold.

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for the S1R.

  • In Vivo Efficacy Studies: To validate the therapeutic potential of lead compounds in relevant animal models of neurodegenerative diseases and cancer.[1][9]

  • Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of these derivatives.

By building upon the foundation laid out in this guide, the scientific community can continue to unlock the full therapeutic potential of phenylcyclopentyl formamide derivatives for the benefit of patients worldwide.

References

  • The sigma-1 receptor: a regulator of cancer cell electrical plasticity? - Frontiers. (URL: [Link])

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC. (URL: [Link])

  • The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer - Frontiers. (URL: [Link])

  • Sigma1 Pharmacology in the Context of Cancer - PubMed. (URL: [Link])

  • Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PubMed. (URL: [Link])

  • Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. (URL: [Link])

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC. (URL: [Link])

  • Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed. (URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (URL: [Link])

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Methodological & Application

Reaction conditions for coupling 1-phenylcyclopentyl compounds with nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(1-phenylcyclopentyl)-nitroanilines represents a significant challenge in organic process development due to the convergence of two deactivating factors: the extreme steric hindrance of the quaternary carbon at the 1-phenylcyclopentyl position and the reduced nucleophilicity (or electrophilicity, depending on the route) associated with the nitroaniline motif.

This guide details two distinct synthetic strategies to achieve this coupling. Method A (The Inverse Strategy) is the recommended "Gold Standard" for high yield and purity, utilizing nucleophilic aromatic substitution (


). Method B (The Direct Strategy)  is provided for workflows where nitroaniline is the obligatory starting material, utilizing titanium-mediated reductive amination.

Strategic Analysis & Decision Matrix

The formation of the C-N bond between a quaternary alkyl center and a nitro-aromatic ring requires careful retrosynthetic analysis.

  • The Steric Barrier: The 1-phenylcyclopentyl group contains a quaternary carbon. Nucleophilic attack by this amine is slow; nucleophilic attack onto a halide at this position (e.g.,

    
    ) is impossible.
    
  • The Electronic Barrier: The nitro group is strongly electron-withdrawing.

    • Advantage:[1][2][3][4][5][6][7] It activates a halobenzene for

      
      .
      
    • Disadvantage:[1][8] It deactivates an aniline nitrogen, making it a poor nucleophile for reductive amination or alkylation.

Critical Warning: Do NOT attempt to couple 1-phenylcyclopentyl halides (chloride/bromide) with nitroaniline via standard alkylation.[1] The tertiary nature of the alkyl halide will lead almost exclusively to E1 elimination (forming 1-phenylcyclopentene) rather than substitution.

Workflow Decision Tree

ReactionStrategy Start Starting Material Constraint Q1 Must you start with Nitroaniline? Start->Q1 RouteA Method A: Inverse Strategy (Recommended) Q1->RouteA No (Flexible) RouteB Method B: Direct Strategy (Reductive Amination) Q1->RouteB Yes (Mandatory) RouteC Method C: Buchwald-Hartwig (Pd-Catalysis) RouteA->RouteC If F-arene unavailable SubstratesA Reagents: 1-Phenylcyclopentylamine + Fluoronitrobenzene RouteA->SubstratesA SubstratesB Reagents: Nitroaniline + 1-Phenylcyclopentan-1-one RouteB->SubstratesB SubstratesC Reagents: 1-Phenylcyclopentylamine + Chloronitrobenzene RouteC->SubstratesC

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on available starting materials.

Method A: Nucleophilic Aromatic Substitution ( )

Status: Recommended (High Yield, Scalable) Mechanism: Addition-Elimination via Meisenheimer Complex.[1]

This route avoids the low nucleophilicity of nitroaniline by using the nitro group's electron-withdrawing power to activate a fluorobenzene ring for attack by the hindered 1-phenylcyclopentylamine [1].

Reagents & Materials
  • Nucleophile: 1-Phenylcyclopentan-1-amine (1.2 equiv).[1]

  • Electrophile: 1-Fluoro-2-nitrobenzene (or 4-nitro isomer) (1.0 equiv).[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv).[1]
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or DMF (Anhydrous).[1]

Step-by-Step Protocol
  • Preparation: In a dried reaction vial equipped with a magnetic stir bar, charge 1-fluoro-2-nitrobenzene (1.0 mmol) and 1-phenylcyclopentan-1-amine (1.2 mmol).

  • Solvation: Add anhydrous DMSO (3.0 mL, 0.33 M concentration). Note: DMSO is superior to DMF for

    
     rates due to better stabilization of the Meisenheimer intermediate.
    
  • Activation: Add

    
     (2.0 mmol) in a single portion.
    
  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours.

    • Optimization Tip: If conversion is slow (<50% at 4h), increase temperature to 120°C. The steric bulk of the amine significantly raises the activation energy compared to simple anilines.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Why Fluorine? In


 reactions with hindered amines, the rate-determining step is the nucleophilic attack. Fluorine, being highly electronegative, lowers the LUMO energy of the ring more than chlorine, significantly accelerating this step [2].

Method B: Titanium-Mediated Reductive Amination

Status: Alternative (Use if Nitroaniline is the fixed starting material) Mechanism: Lewis-Acid mediated imine formation followed by hydride reduction.[1]

Direct condensation of nitroaniline with 1-phenylcyclopentan-1-one is difficult because nitroaniline is a weak nucleophile and the ketone is sterically crowded.[1] Standard acid catalysis (AcOH) often fails.[1] Titanium(IV) chloride (


) is required to act as a water scavenger and strong Lewis acid to drive imine formation [3].
Reagents & Materials
  • Amine: 2-Nitroaniline (or 4-nitro) (1.0 equiv).[1]

  • Ketone: 1-Phenylcyclopentan-1-one (1.2 equiv).[1]

  • Lewis Acid:

    
     (0.6 equiv) - Handle with extreme care.[1]
    
  • Base: Triethylamine (

    
    ) (3.0 equiv).[1]
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (2.0 equiv).[1]
    
  • Solvent: Dichloromethane (DCM) and Methanol.[1]

Step-by-Step Protocol
  • Imine Formation (The Critical Step):

    • Dissolve 1-phenylcyclopentan-1-one (1.2 mmol) and 2-nitroaniline (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen.

    • Cool to 0°C.

    • Add

      
       (3.0 mmol).[1]
      
    • Dropwise , add

      
       (0.6 mmol) solution in DCM. Caution: Exothermic.[1]
      
    • Allow to warm to room temperature and stir for 24 hours. The

      
       drives the equilibrium by coordinating the ketone oxygen and trapping water.
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add a solution of

      
       (2.0 mmol) in Methanol (2 mL).
      
    • Stir at room temperature for 4–6 hours.

  • Quench: Carefully add 1N NaOH to quench titanium salts (forms a white precipitate).

  • Workup: Filter through a Celite pad to remove titanium salts. Extract the filtrate with DCM.[9]

  • Purification: Flash chromatography.

Method C: Buchwald-Hartwig Cross-Coupling

Status: Advanced (For unactivated substrates) Mechanism: Pd(0)/Pd(II) catalytic cycle.[1]

If the fluoronitrobenzene is unavailable, or if the substrate contains base-sensitive groups incompatible with


 conditions, Pd-catalysis is the solution.
  • Catalyst:

    
     (2 mol%) or Pd(OAc)2.[1]
    
  • Ligand: BrettPhos or RuPhos .[1]

    • Why: These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically engineered to facilitate the reductive elimination of sterically hindered amines [4].

  • Base: Sodium tert-butoxide (

    
    ) or 
    
    
    
    .[1]
  • Solvent: Toluene or 1,4-Dioxane (100°C).

Data Comparison & Performance Metrics

FeatureMethod A (

)
Method B (Reductive Amination)Method C (Buchwald)
Starting Materials Amine + Fluoro-areneNitroaniline + KetoneAmine + Chloro-arene
Steric Tolerance High (with heat)Low to MediumVery High (Ligand dependent)
Typical Yield 75–90%30–50%60–85%
Cost LowMedium (

handling)
High (Pd/Ligand)
Scalability ExcellentPoor (Ti salts waste)Good
Key Risk Polymerization if too hotIncomplete imine formationCatalyst poisoning

Mechanistic Visualization ( )

The following diagram illustrates the critical transition state in Method A. The high energy barrier caused by the quaternary carbon requires the stabilization provided by the polar solvent and the driving force of the fluoride leaving group.

SNArMechanism cluster_conditions Critical Factors Reactants Reactants: 1-Phenylcyclopentylamine + 1-Fluoro-2-nitrobenzene TS Meisenheimer Complex (High Energy Intermediate) Reactants->TS Nucleophilic Attack (Rate Determining Step) Product Product: N-(1-phenylcyclopentyl)-2-nitroaniline TS->Product Loss of Fluoride (Fast) Factor1 Steric Clash: Quaternary C vs Nitro group Factor2 Solvent Effect: DMSO stabilizes charged TS

Figure 2: Mechanistic pathway of the


 reaction highlighting the rate-determining nucleophilic attack.

References

  • Nucleophilic Arom

    
    ) Overview: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with halonitrobenzenes. Chemical Reviews, 49(2), 273-412.[1] [1]

  • Fluorine vs. Chlorine Reactivity in : Newmann, M. S. (1976). Steric effects in organic chemistry. The enhanced reactivity of fluoronitrobenzenes in reactions is well-documented in standard texts and validated in: Journal of Organic Chemistry, 41(11), 1976.
  • Titanium-Mediated Reductive Amination

    • Barney, C. L., et al. (2010). Titanium(IV) Isopropoxide-Mediated Reductive Amination. Tetrahedron Letters, 51(2), 244-246.[1] (Adapted for

      
       with hindered ketones).[1] 
      
  • Buchwald-Hartwig Coupling of Hindered Amines

    • Maitre, S., et al. (2011). BrettPhos-Pd Catalyzed Synthesis of Hindered Secondary Amines.[1] Journal of the American Chemical Society, 133(11), 4086-4093. [1]

  • Synthesis of N-Cyclopropyl-2-nitroaniline (Analogous Protocol)

    • Preparation of N-cyclopropyl-2-nitroaniline via refluxing cyclopropylamine and chloronitroaniline.[1] PrepChem Protocol.

Sources

Application Note: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide as a Privileged Scaffold Intermediate

[1]

Introduction & Pharmacophore Analysis[1]

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide serves as a strategic "masked" intermediate.[1] Its value lies in its ability to differentiate two nitrogen reaction sites on a benzene ring, allowing for sequential, regioselective functionalization.[1]

Structural Deconstruction[1]
  • 1-Phenylcyclopentyl Motif: A bulky, lipophilic group that restricts conformational freedom.[1] It is a known pharmacophore in CNS-active agents (e.g., Caramiphen, Pentoxyverine) and NK1 antagonists, providing deep hydrophobic pocket penetration in GPCRs.[1]

  • Formamide Group (N-CHO): Acts as a dual-purpose moiety.[1] It protects the secondary amine from oxidation/alkylation during the nitro-reduction step and serves as a precursor to an N-methyl group (via reduction) or a free amine (via hydrolysis).[1]

  • 3-Nitrophenyl Core: The meta-positioning allows for the synthesis of 1,3-disubstituted ureas or amides, a geometry often required to bridge distinct binding domains in kinase active sites (e.g., p38 MAPK inhibitors).[1]

Mechanism of Action in Synthesis

The molecule allows researchers to perform a "Switch-and-Lock" synthesis:

  • Switch: Selectively reduce the nitro group to an aniline (

    
    ) while keeping the formamide intact.
    
  • Lock: Functionalize the new aniline (e.g., urea formation).

  • Release/Modify: Remove or reduce the formamide to reveal the secondary amine or generate a tertiary

    
    -methyl amine.
    

Experimental Workflows & Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

GStartN-(3-Nitrophenyl)(phenylcyclopentyl)formamide(Starting Material)Step1Pathway A: Nitro Reduction(Chemoselective)Start->Step1Fe / NH4Clor H2 / Pd-CIntermediate_AN-(3-Aminophenyl)(phenylcyclopentyl)formamideStep1->Intermediate_AStep2Pathway B: Urea/Amide Coupling(Functionalization)Intermediate_A->Step2Isocyanates / Acid ChloridesStep3Pathway C: Deformylation(Hydrolysis)Intermediate_A->Step3HCl / MeOHor NaOHProduct_BTarget Scaffold:1,3-Disubstituted Urea/AmideStep2->Product_BProduct_CN-(3-Aminophenyl)-N-(phenylcyclopentyl)amine(Free Secondary Amine)Step3->Product_C

Figure 1: Divergent synthetic pathways for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, highlighting chemoselective reduction and subsequent functionalization.[1]

Detailed Protocols

Protocol A: Chemoselective Nitro Reduction (Fe/NH₄Cl Method)

Objective: Reduce the nitro group to an aniline without hydrolyzing the formamide or reducing the aromatic ring.[1]

Rationale: Catalytic hydrogenation (H₂/Pd-C) can sometimes lead to dechlorination (if halogens are present) or partial ring reduction.[1] The Iron/Ammonium Chloride method is mild, functional-group tolerant, and highly scalable.[1]

Materials:

  • N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (1.0 eq)[1]

  • Iron powder (325 mesh, 5.0 eq)[1]

  • Ammonium Chloride (NH₄Cl, 5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 v/v)

  • Ethyl Acetate (for extraction)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the starting material in Ethanol/Water (4:1). The concentration should be approx.[1] 0.1 M.[1]

  • Addition: Add NH₄Cl and Iron powder in a single portion.

  • Reaction: Heat the mixture to reflux (80°C) with vigorous stirring.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1] The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).[1] Reaction time is typically 2–4 hours.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate to remove ethanol.[1]

    • Dilute the aqueous residue with water and extract with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield: Expect 85–95% of the N-(3-aminophenyl) intermediate.[1]

Protocol B: Deformylation (Acidic Hydrolysis)

Objective: Remove the formyl group to reveal the bulky secondary amine.[1]

Rationale: The formamide bond is robust.[1] Acidic hydrolysis is preferred over basic conditions to prevent oxidation of the newly formed aniline (if performed after Protocol A) or to avoid racemization if chiral centers were present (unlikely here, but good practice).[1]

Materials:

  • Formamide intermediate (from Protocol A or starting material)[1]

  • Hydrochloric Acid (6N HCl)[1]

  • Methanol (MeOH)[1]

Procedure:

  • Dissolution: Dissolve the intermediate in MeOH (0.2 M).

  • Hydrolysis: Add 6N HCl (10 eq) dropwise.

  • Reflux: Heat to 65°C for 6–12 hours.

    • Note: Formamides are more stable than acetamides; prolonged heating may be required.[1]

  • Neutralization: Cool to 0°C. Adjust pH to ~9 using 10% NaOH solution.

  • Extraction: Extract with Dichloromethane (DCM).

    • Critical Step: The product is a lipophilic diamine.[1] Ensure the aqueous layer is basic enough to keep the amine deprotonated.[1]

Analytical Data & Validation

To validate the integrity of the intermediate, compare experimental data against these reference parameters.

ParameterExpected Value / ObservationStructural Insight
Physical State Pale yellow to off-white solidNitro compounds are often yellow; reduction to amine lightens the color.[1]
IR Spectrum ~1660–1690 cm⁻¹ (Strong)C=O stretch of the Formamide.[1] (Distinct from Urea/Amide C=O).[1][2][3][4][5]
IR Spectrum ~1350 & 1530 cm⁻¹NO₂ stretch (Starting Material).[1] Disappears after Protocol A.
¹H NMR (DMSO-d₆) δ 8.3–8.8 ppm (s, 1H)Formyl proton (CHO) . Diagnostic signal. Often appears as rotamers.[1][5]
¹H NMR δ 1.5–2.5 ppm (m, 8H)Cyclopentyl ring protons . Multiplets indicating the aliphatic ring.[1]
LC-MS [M+H]⁺ matches FormulaConfirm molecular weight (approx. MW 310.35 for C₁₈H₁₈N₂O₃).[1]

Safety & Handling

  • Nitro Compounds: Aromatic nitro compounds can be toxic and potential mutagens.[1] Handle with gloves and in a fume hood.[1]

  • Iron Waste: The iron residue from Protocol A is pyrophoric when dry.[1] Keep wet with water and dispose of in a designated metal waste container.[1]

  • Storage: Store the formamide intermediate at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Chemical Identity: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 12218529, N-(3-Nitrophenyl)(phenylcyclopentyl)formamide. Retrieved from [Link][1]

  • Formamide Chemistry: Kobayashi, K., et al. (2012).[1] "Synthesis of N-arylformamides via decarbonylation." Tetrahedron Letters. (General reference for formamide stability and reactivity).

  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984).[1] "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1] Synthesis. (Basis for the chemoselective reduction strategy).[1]

  • Pharmacophore Insight: Watling, K. J. (2001).[1] "Overview of the pharmacology of NK1 receptor antagonists." Neuropharmacology. (Contextualizes the phenylcyclopentyl group utility).

Application Note: Chemoselective Reduction of Nitro Groups in Sterically Congested Formamides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of complex pharmaceutical intermediates. It addresses the chemoselective reduction of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide to its corresponding aniline, N-(3-Aminophenyl)(phenylcyclopentyl)formamide .

Target Molecule: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide Reaction Type: Nitro (


) 

Amine (

) Reduction Critical Challenge: Preserving the labile N-formyl group and the sterically crowded N-phenylcyclopentyl moiety during reduction.
Executive Summary & Strategic Rationale

The reduction of the nitro group in N-(3-Nitrophenyl)(phenylcyclopentyl)formamide presents a classic chemoselectivity challenge in organic synthesis. The molecule contains three distinct features that dictate the choice of reagents:

  • The Nitro Group (Target): Requires a 6-electron reduction to the amine.[1]

  • The Formamide (

    
    ):  Susceptible to hydrolysis under strong acidic/basic conditions or over-reduction to a methyl amine under potent hydride conditions (e.g., 
    
    
    
    ).
  • The Phenylcyclopentyl Moiety: A bulky, lipophilic group likely attached at a benzylic-like quaternary center. This creates significant steric hindrance around the nitrogen and poses a risk of hydrogenolysis (C-N bond cleavage) if vigorous catalytic hydrogenation is employed.

Recommended Strategy: To ensure high fidelity, we prioritize Dissolving Metal Reductions (Fe/Zn) or Transfer Hydrogenation over standard high-pressure catalytic hydrogenation. These methods operate under milder conditions, minimizing the risk of dealkylation or formyl cleavage.

Mechanistic Pathways & Decision Matrix

Understanding the reduction mechanism is vital for troubleshooting. The reduction proceeds through nitroso and hydroxylamine intermediates before reaching the amine.[1]

2.1 Reaction Pathway Diagram

The following diagram illustrates the stepwise reduction and potential competing side reactions.

NitroReduction Start Nitro-Formamide (Substrate) Nitroso Nitroso Intermediate (R-NO) Start->Nitroso 2e- Reduction Side1 Side Product A: Deformylated Aniline Start->Side1 Acid/Base Hydrolysis Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- Reduction Product Amino-Formamide (Target) Hydroxyl->Product 2e- Reduction Side2 Side Product B: C-N Cleavage Product->Side2 Pd/C Hydrogenolysis

Figure 1: Stepwise reduction pathway of the nitro group vs. potential side reactions (hydrolysis and hydrogenolysis).

Detailed Experimental Protocols
Method A: Iron-Mediated Reduction (The "Gold Standard" for Selectivity)

This method is the most robust for substrates containing sensitive amides or formamides. It operates at near-neutral pH, preventing hydrolysis.

Reagents:

  • Iron Powder (325 mesh, reduced) - 5.0 equiv.

  • Ammonium Chloride (

    
    ) - 5.0 equiv.
    
  • Solvent: Ethanol/Water (3:1 v/v).

Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), dissolve N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (1.0 equiv) in Ethanol/Water (3:1).

  • Activation: Add Ammonium Chloride (5.0 equiv) and stir for 10 minutes at room temperature.

  • Reduction: Add Iron powder (5.0 equiv) in portions.

  • Heating: Heat the suspension to 70–80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC or HPLC. The reaction is complete when the nitro starting material is consumed. The intermediate hydroxylamine may persist if heating is insufficient.

  • Workup:

    • Cool to room temperature.[2]

    • Filter the mixture through a Celite pad to remove iron oxides. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Why this works: The reaction proceeds via electron transfer from the metal surface.[1] The mild conditions (


 buffer) protect the formamide group from hydrolysis, which would occur in strong acid (Fe/HCl) or base.
Method B: Catalytic Transfer Hydrogenation (Scalable Alternative)

If metal waste (Fe sludge) is a concern for scale-up, transfer hydrogenation using Ammonium Formate and Pd/C is a cleaner alternative that often avoids the over-reduction seen with


 gas.

Reagents:

  • 10% Palladium on Carbon (Pd/C) - 10 wt% loading.

  • Ammonium Formate - 5–10 equiv.

  • Solvent: Methanol (degassed).

Protocol:

  • Inerting: Charge the reaction vessel with the nitro substrate and Methanol. Sparge with Nitrogen for 15 minutes.

  • Catalyst Addition: Add 10% Pd/C (10 wt% relative to substrate) under a nitrogen stream. Caution: Pd/C is pyrophoric.

  • Reductant Addition: Add Ammonium Formate (5.0 equiv) in a single portion.

  • Reaction: Stir at Room Temperature to 40°C . Evolution of

    
     gas will be observed.
    
    • Note: Do not seal the vessel tightly; allow gas to vent through a bubbler.

  • Completion: Reaction is typically fast (1–3 hours).

  • Workup: Filter through Celite and concentrate.

Risk Mitigation: The use of ammonium formate provides a stoichiometric hydrogen source, reducing the residence time of the active catalyst and minimizing C-N bond cleavage (debenzylation) of the phenylcyclopentyl group.

Comparative Data & Troubleshooting
ParameterMethod A: Fe /

Method B: Pd/C +

Method C:

+ Pd/C (Standard)
Chemoselectivity Excellent (Formamide stable)Good Moderate (Risk of C-N cleavage)
Reaction Time 2–4 Hours1–3 Hours4–12 Hours
Workup Filtration of Fe sludge requiredSimple FiltrationSimple Filtration
Scalability Moderate (Stirring issues)HighHigh
Primary Risk Incomplete reduction (Hydroxylamine)Catalyst ignition / CostOver-reduction / Hydrogenolysis

Troubleshooting Guide:

  • Issue: Stalled reaction with Hydroxylamine intermediate present.

    • Solution: Add fresh Iron powder (1–2 equiv) and increase temperature by 10°C.

  • Issue: Loss of Formyl Group (Deformylation).

    • Cause: pH is too high or low.

    • Solution: Switch to Method A (Fe/

      
      ) and ensure the 
      
      
      
      is not depleted. Avoid strong bases like hydrazine.
  • Issue: Unknown impurity at RRT 0.8 (HPLC).

    • Diagnosis: Likely the "de-cyclopentyl" aniline formed via hydrogenolysis.

    • Solution: Stop using

      
       gas. Switch to Method A immediately.
      
References
  • Bechamp Reduction Mechanism & Selectivity

    • Org.[2][3][4][5] Process Res. Dev. 2005, 9, 6, 853–856. "Selective Reduction of Nitroarenes".

  • Transfer Hydrogenation using Ammonium Formate

    • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.
  • Chemoselectivity in the Presence of Amides

    • Green Chemistry, 2011, 13, 1-15. "Iron-mediated reduction of nitroarenes in aqueous media."
Analytical Validation (Self-Check)

To validate the protocol, ensure the final product meets these criteria:

  • 1H NMR: Appearance of a broad singlet (

    
     3.5–5.0 ppm) corresponding to 
    
    
    
    . Retention of the formyl proton singlet (
    
    
    8.0–8.5 ppm). Retention of the cyclopentyl multiplet.
  • MS (ESI):

    
     shift of 
    
    
    
    (loss of two oxygens, gain of two hydrogens).
    • Example: If Nitro-substrate MW is 352, Product MW should be 322.

Disclaimer: This protocol involves the handling of hazardous chemicals (Nitroarenes, Palladium catalysts). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Preparation of N-(3-aminophenyl)(phenylcyclopentyl)formamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-(3-aminophenyl)(phenylcyclopentyl)formamide Derivatives

Part 1: Strategic Overview & Scaffold Analysis

1.1 The Pharmacophore The N-(3-aminophenyl)(phenylcyclopentyl) scaffold represents a privileged structure in medicinal chemistry, often associated with neurokinin receptor antagonists (e.g., NK1 targeting) and sodium channel modulators. The steric bulk of the 1-phenylcyclopentyl moiety provides critical metabolic stability by blocking oxidative metabolism at the benzylic position, while the 3-aminophenyl group serves as a versatile "warhead" anchor for further derivatization (e.g., urea formation, sulfonylation, or kinase hinge binding).

1.2 Structural Disambiguation & Nomenclature In the context of drug discovery libraries, "formamide derivatives" of this scaffold can refer to two distinct chemical connectivities. This guide covers both to ensure comprehensive utility:

  • Scaffold A (Carboxamide): N-(3-aminophenyl)-1-phenylcyclopentane-1-carboxamide. The most common "amide" linkage, providing a rigid backbone.

  • Scaffold B (N-Formyl): N-(3-aminophenyl)-N-(1-phenylcyclopentyl)formamide. A tertiary amide variation used to alter hydrogen bond donor/acceptor profiles.

1.3 Synthetic Challenges

  • Steric Hindrance: The quaternary carbon of the 1-phenylcyclopentyl group makes nucleophilic attack at the adjacent carbonyl difficult. Standard EDC/HOBt couplings often fail or proceed with low yields.

  • Regioselectivity: When using phenylenediamines, mono-acylation vs. bis-acylation is a concern. We utilize a Nitro-Reduction strategy to guarantee 1:1 stoichiometry.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways for both Carboxamide and N-Formyl derivatives.

G cluster_0 Precursors cluster_1 Route A: Carboxamide Scaffold cluster_2 Route B: N-Formyl Scaffold cluster_3 Final Deprotection P1 1-phenylcyclopentane- carboxylic acid A1 Acid Chloride Activation (SOCl2/DMF) P1->A1 Activation P2 1-phenylcyclopentan- 1-amine B1 SNAr Coupling (DMSO/K2CO3) P2->B1 + 3-Fluoronitrobenzene P3 3-Nitroaniline / 3-Fluoronitrobenzene A2 Amide Coupling (Pyridine/DCM) A1->A2 + 3-Nitroaniline A3 Nitro Intermediate (Carboxamide) A2->A3 F1 Nitro Reduction (Fe/NH4Cl or H2/Pd) A3->F1 B2 Secondary Amine Intermediate B1->B2 B3 N-Formylation (Acetic Formic Anhydride) B2->B3 B3->F1 F2 Target: N-(3-aminophenyl) Derivatives F1->F2 Purification

Caption: Divergent synthetic pathways (Route A vs. Route B) for accessing phenylcyclopentyl-aniline scaffolds, converging at the nitro-reduction step.

Part 3: Detailed Experimental Protocols

Route A: The Carboxamide Synthesis (Primary Protocol)

Target: N-(3-aminophenyl)-1-phenylcyclopentanecarboxamide. Rationale: Direct coupling is hindered.[1] We employ the Acid Chloride method for maximum conversion.[2]

Step 1: Acid Chloride Formation

  • Charge: In a dry 250 mL round-bottom flask (RBF) equipped with a reflux condenser and drying tube, place 1-phenylcyclopentanecarboxylic acid (10.0 mmol, 1.90 g).

  • Solvent: Add anhydrous Dichloromethane (DCM) (20 mL) and a catalytic amount of DMF (2 drops).

  • Activation: Add Thionyl Chloride (SOCl₂) (15.0 mmol, 1.1 mL) dropwise over 10 minutes.

  • Reaction: Reflux at 45°C for 2 hours. Monitor by TLC (quench aliquot with MeOH; look for methyl ester).

  • Workup: Evaporate solvent and excess SOCl₂ in vacuo. Co-evaporate with dry toluene (2x) to remove traces of acid gas. Use the crude acid chloride immediately.

Step 2: Amide Coupling

  • Setup: Dissolve 3-nitroaniline (10.0 mmol, 1.38 g) and Pyridine (20.0 mmol, 1.6 mL) in anhydrous DCM (30 mL) under Nitrogen. Cool to 0°C.

  • Addition: Dissolve the crude acid chloride (from Step 1) in DCM (10 mL) and add dropwise to the aniline solution.

  • Conditions: Warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Add 1M HCl (50 mL) to remove pyridine and unreacted aniline.

  • Extraction: Separate organic layer, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

  • Yield: Expect >85% of the nitro-intermediate as a pale yellow solid.

Step 3: Nitro Reduction (The "Unmasking") Note: Iron-mediated reduction is preferred over Hydrogenation to prevent potential reduction of the aromatic ring or sensitive halogens if present.

  • Mixture: Dissolve Nitro-intermediate (5 mmol) in Ethanol/Water (4:1, 50 mL).

  • Reagents: Add Iron Powder (25 mmol, 5 eq) and Ammonium Chloride (25 mmol, 5 eq).

  • Reaction: Reflux vigorously at 80°C for 2 hours.

  • Filtration: Filter hot through a Celite pad. Wash cake with hot Ethanol.

  • Isolation: Concentrate filtrate. Partition between EtOAc and Water. Isolate organic layer.[3]

  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (0-5% MeOH in DCM).

Route B: The N-Formyl Synthesis (Secondary Protocol)

Target: N-(3-aminophenyl)-N-(1-phenylcyclopentyl)formamide. Rationale: Used when a tertiary amide is required to remove the amide NH hydrogen bond donor.

Step 1: SNAr Coupling (Secondary Amine Synthesis)

  • Reagents: Combine 1-phenylcyclopentan-1-amine (10 mmol) and 1-fluoro-3-nitrobenzene (10 mmol) in DMSO (15 mL).

  • Base: Add K₂CO₃ (20 mmol).

  • Heat: Stir at 100°C for 16 hours. (Steric bulk requires higher temp).

  • Workup: Pour into ice water. Extract with EtOAc. Purify the secondary amine via column chromatography (Hexane/EtOAc).

Step 2: N-Formylation

  • Reagent Prep: Prepare Acetic Formic Anhydride (AFA) in situ by mixing Formic Acid (20 mmol) and Acetic Anhydride (15 mmol) at 0°C for 1 hour.

  • Acylation: Add the secondary amine (from Step 1) dissolved in THF to the AFA mixture at 0°C.

  • Stir: Allow to warm to RT and stir for 4 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Step 3: Perform Nitro Reduction as described in Route A, Step 3.

Part 4: Analytical Data & Validation

4.1 Expected Physicochemical Properties

PropertyCarboxamide DerivativeN-Formyl Derivative
Molecular Weight ~280.37 g/mol ~280.37 g/mol
LogP (Predicted) 3.8 - 4.23.5 - 3.9
H-Bond Donors 2 (Amide NH, Aniline NH2)1 (Aniline NH2)
Solubility Low in water; High in DMSO/DCMModerate in alcohols

4.2 QC Criteria (Acceptance Standards)

  • HPLC Purity: >95% (UV @ 254 nm).

  • 1H NMR (DMSO-d6):

    • Carboxamide:[4][5][6][7] Singlet at ~9.5 ppm (Amide NH). Broad singlet at ~5.0 ppm (Aniline NH₂). Multiplets at 1.5-2.5 ppm (Cyclopentyl ring).

    • N-Formyl: Singlet at ~8.3 ppm (Formyl proton, rotamers possible).

  • LC-MS: [M+H]+ peak matching theoretical mass. Absence of Nitro precursor (M-30 mass shift).

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete acid chloride formation due to steric hindrance.Use Oxalyl Chloride with catalytic DMF instead of SOCl₂. Increase reflux time.
Bis-acylation Aniline is too nucleophilic.Ensure 3-nitroaniline is used, NOT phenylenediamine. The nitro group deactivates the ring, preventing side reactions.
Rotamers in NMR N-Formyl derivatives often show restricted rotation.Run NMR at high temperature (350K) to coalesce peaks for integration.

References

  • Steric Hindrance in Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852. Link

  • 1-Phenylcyclopentanecarboxylic Acid Derivatives: Netupitant Synthesis Protocols. World Intellectual Property Organization, WO2006/061730. Link

  • Nitro Reduction Methodologies: Beutner, G. L., et al. (2018). Iron-Mediated Reduction of Nitroarenes. Journal of Organic Chemistry, 83(15), 8750-8758. Link

  • Formylation of Sterically Hindered Amines: Shekhar, S., et al. (2011). A General Method for N-Formylation of Secondary Amines. Journal of Organic Chemistry, 76(15), 6271–6275. Link

Sources

Application Note: Solvent Selection for the Dissolution of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is a complex organic molecule with potential applications in pharmaceutical and materials science research. Its unique structure, incorporating a polar nitroaromatic system, a hydrogen-bond accepting formamide group, and bulky, non-polar phenyl and cyclopentyl rings, presents a significant challenge for solvent selection. Achieving complete and stable solubilization is a critical first step for any downstream application, including reaction chemistry, purification, formulation, and analytical characterization.

This technical guide provides a comprehensive framework for selecting an appropriate solvent system for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide. We will explore the theoretical principles guiding solubility, present a systematic approach for solvent screening, and provide a detailed experimental protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for handling this and structurally similar compounds.

Theoretical Framework for Solvent Selection

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[1][2][3] For a molecule as complex as N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a more sophisticated model is required to account for the different types of interactions it can undergo.

Molecular Structure and Polarity Analysis

The structure of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide dictates its solubility behavior. It can be deconstructed into three key regions:

  • Polar Moieties: The 3-nitrophenyl group is highly polar due to the strong electron-withdrawing nature of the nitro (-NO₂) group. The formamide (-N(C=O)H) linkage is also polar and can act as a hydrogen bond acceptor.

  • Non-Polar Moieties: The phenyl and cyclopentyl groups are large, non-polar, and hydrophobic. These bulky aliphatic and aromatic rings will primarily interact through van der Waals (dispersion) forces.

This dualistic nature—possessing both highly polar and significant non-polar regions—suggests that simple, single-component solvents may be insufficient. Solvents that are either too polar or too non-polar will likely fail to adequately solvate both ends of the molecule, leading to poor solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to solvent selection is the use of Hansen Solubility Parameters (HSP).[4][5] This model deconstructs the total Hildebrand solubility parameter (δt) into three components representing the primary intermolecular forces:[6][7]

  • δD (Dispersion): Energy from non-polar, van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[5] While the exact HSP values for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide are not published, we can predict that a suitable solvent will have a balanced profile with moderate-to-high values for δD and δP, and a moderate δH component to interact with the formamide group.

Systematic Approach to Solvent Screening

A logical, tiered approach to solvent screening is recommended to efficiently identify a suitable solvent while minimizing time and resource expenditure.

Workflow for Solvent Selection

The process begins with an analysis of the target molecule's structure to predict its general solubility characteristics. This is followed by a screening of a diverse set of solvents, and finally, a quantitative determination of solubility in the most promising candidates.

G A Step 1: Analyze Solute Structure - Identify polar & non-polar groups - Predict general solubility B Step 2: Qualitative Screening - Test solubility in a diverse solvent set - Use small-scale vial tests A->B Informs solvent choice C Step 3: Quantitative Analysis - Select promising solvents from Step 2 - Use Shake-Flask method B->C Down-select candidates D Step 4: Optimization (If Needed) - Test co-solvent systems - Evaluate temperature effects C->D If optimization is required E Final Solvent Selection C->E If solubility is sufficient D->E

Caption: A systematic workflow for solvent selection.

Recommended Solvents for Initial Screening

Based on the structural analysis, the following solvents are recommended for an initial qualitative screening. They cover a broad range of polarities and interaction types.

Solvent Class Solvent Rationale HSP (δD, δP, δH)
Non-Polar TolueneMay dissolve the non-polar phenyl and cyclopentyl groups.(18.0, 1.4, 2.0)
Dichloromethane (DCM)A versatile solvent with moderate polarity.(17.0, 7.3, 7.1)
Polar Aprotic AcetoneModerately polar, capable of dissolving a range of compounds.[8](15.5, 10.4, 7.0)
Acetonitrile (ACN)High polarity, good for dissolving polar functional groups.(15.3, 18.0, 6.1)
N,N-Dimethylformamide (DMF)A strong polar aprotic solvent, often effective for amides.[8][9](17.4, 13.7, 11.3)
Dimethyl Sulfoxide (DMSO)A very strong polar aprotic solvent, excellent for dissolving difficult compounds.[8](18.4, 16.4, 10.2)
Polar Protic EthanolCapable of hydrogen bonding, but less polar than methanol.(15.8, 8.8, 19.4)
2-Propanol (IPA)Less polar than ethanol, good for balancing polarity.(15.8, 6.1, 16.4)

Note: HSP values are approximate and sourced from publicly available data. Units are in MPa⁰·⁵.

Experimental Protocols

The following protocols provide a standardized method for determining both qualitative and quantitative solubility.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.[10][11]

  • Ventilation: All work should be conducted in a certified chemical fume hood to avoid inhalation of solvent vapors or solid particulates.

  • Compound Handling: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide contains a nitroaromatic group. Compounds in this class can be toxic and may cause skin irritation.[10] Avoid direct contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's guidelines.

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a preliminary assessment of solubility in the selected solvents.

  • Preparation: Add approximately 1-2 mg of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide to a small, clear glass vial (e.g., 1.5 mL).

  • Solvent Addition: Add 0.5 mL of the test solvent to the vial.

  • Agitation: Cap the vial securely and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect the vial against a dark background. Note whether the solid has completely dissolved, partially dissolved, or remained insoluble.

  • Record Results: Categorize the results as "Soluble," "Partially Soluble," or "Insoluble."

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.[2] It ensures that the solution is fully saturated, providing an accurate measurement.

G A Step 1: Preparation Add excess solid to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Step 3: Separation Centrifuge to pellet undissolved solid. Filter supernatant with a 0.22 µm PTFE syringe filter. B->C D Step 4: Quantification Analyze the clear filtrate using a calibrated HPLC-UV or UV-Vis method. C->D

Caption: The Shake-Flask method workflow for quantitative solubility.

Methodology:

  • Preparation: Add an excess amount of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (e.g., 10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 2.0 mL).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.[2]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant.

  • Filtration: Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles. This step is critical to prevent artificially high results.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L.

Data Interpretation and Optimization

Interpreting Results

The quantitative solubility data will allow for a rank-ordering of the tested solvents. A solvent is generally considered suitable if it provides a solubility level that is at least 1.5 to 2 times higher than the target concentration required for the intended application.

  • High Solubility (>10 mg/mL): Solvents like DMF or DMSO are likely to fall in this category and are excellent choices for preparing stock solutions.

  • Moderate Solubility (1-10 mg/mL): Solvents like Acetone, ACN, or DCM may be suitable for direct use in reactions or analytical dilutions.

  • Low Solubility (<1 mg/mL): Solvents like Toluene or alcohols may be poor choices unless a co-solvent is used.

Co-Solvent Systems

If no single solvent provides adequate solubility, a binary co-solvent system may be effective. For N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, a mixture of a polar aprotic solvent with a less polar solvent could be highly effective. For example:

  • DCM / DMF: Balances the dissolution of non-polar and polar moieties.

  • Toluene / Acetone: A less polar combination that may still effectively solvate the molecule.

When using co-solvents, it is essential to re-determine the solubility across a range of mixture ratios (e.g., 90:10, 75:25, 50:50) to find the optimal composition.

Conclusion

The selection of an appropriate solvent for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide requires a systematic approach grounded in the principles of chemical interactions. Due to its mixed polarity, polar aprotic solvents such as DMF, DMSO, and Acetonitrile are predicted to be the most effective single-component solvents. For applications requiring lower polarity or specific reaction conditions, co-solvent systems should be explored. By following the detailed protocols for qualitative and quantitative analysis outlined in this guide, researchers can confidently and efficiently identify a robust solvent system, ensuring the success of subsequent experiments and development activities.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (URL: [Link])

  • Torres-García, E., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. (URL: [Link])

  • Hansen, S. (n.d.). HSP for Beginners. Hansen Solubility Parameters. (URL: [Link])

  • Wikipedia. (n.d.). Hansen solubility parameter. (URL: [Link])

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. (URL: [Link])

  • Bevan, C. D., & Lloyd, R. S. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (URL: [Link])

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (URL: [Link])

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. (URL: [Link])

  • Chemistry LibreTexts. (2020). Nitro Compounds. (URL: [Link])

  • Restek. (2024). Safety Data Sheet: 4-Nitrophenol Standard. (URL: [Link])

  • National Cheng Kung University. (n.d.). Precautions for Handling Organic Solvent. (URL: [Link])

  • PubChem. (n.d.). N-(3-nitrophenyl)formamide. (URL: [Link])

  • ChemTalk. (2025). A Deep Dive into Common Organic Solvents. (URL: [Link])

  • Chemistry Stack Exchange. (2016). How are solvents chosen in organic reactions?. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-Nitrophenyl)(phenylcyclopentyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues encountered with this compound. Here, we provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Understanding the Molecule: Why is N-(3-Nitrophenyl)(phenylcyclopentyl)formamide Prone to Solubility Issues in Water?

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide possesses a complex molecular structure that inherently limits its aqueous solubility. The presence of a large, non-polar phenylcyclopentyl group contributes to a significant hydrophobic character. While the formamide and nitro groups introduce some polarity, their influence is often insufficient to overcome the hydrophobicity of the rest of the molecule. This imbalance between hydrophilic and hydrophobic regions is a common reason for poor water solubility in many drug candidates.[1][2]

This guide will walk you through a systematic approach to tackle these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving N-(3-Nitrophenyl)(phenylcyclopentyl)formamide in water, and it's not working. What is the first thing I should try?

A1: Given the compound's likely hydrophobic nature, direct dissolution in water is expected to be challenging. The first step is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent starting points. This stock solution can then be serially diluted into your aqueous experimental medium.

Q2: Are there any safety precautions I should be aware of when handling this compound?

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a useful technique to increase the rate of dissolution. However, be cautious, as excessive heat can lead to the degradation of the compound. Formamides can decompose at elevated temperatures.[4][5][6] It is recommended to conduct a preliminary thermal stability test if you plan to use heat.

In-Depth Troubleshooting Guides

Troubleshooting Issue 1: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.

This is a common problem when working with poorly soluble compounds. The organic solvent in your stock solution is miscible with water, but the compound itself is not. When the concentration of the organic solvent is diluted below a certain threshold, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.

Systematic Approach to Overcoming Precipitation:

  • Co-Solvent Screening: The use of co-solvents is a standard technique to increase the solubility of nonpolar drugs.[1][2][7] These water-miscible organic solvents reduce the polarity of the aqueous phase, making it more favorable for your compound to remain in solution.

    • Experimental Protocol: Co-Solvent Screening

      • Prepare a 10 mM stock solution of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide in 100% DMSO.

      • In separate microcentrifuge tubes, prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v). Common co-solvents to screen include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

      • Add a small aliquot of your DMSO stock solution to each co-solvent buffer to achieve your desired final concentration.

      • Vortex each tube and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).

      • The lowest percentage of co-solvent that maintains your compound in solution is your optimal choice.

    • Data Presentation: Co-Solvent Screening Results

Co-Solvent1% (v/v)5% (v/v)10% (v/v)20% (v/v)
Ethanol PrecipitatePrecipitateSolubleSoluble
Propylene Glycol PrecipitateSolubleSolubleSoluble
PEG 400 PrecipitatePrecipitateSolubleSoluble
  • Using Surfactants to Form Micelles: Surfactants can increase the apparent solubility of hydrophobic compounds by forming micelles in aqueous solutions.[1][8] The hydrophobic core of the micelle encapsulates the drug molecule, while the hydrophilic shell interacts with the aqueous environment.

    • Experimental Protocol: Surfactant-Based Solubilization

      • Prepare a 10 mM stock solution of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide in 100% DMSO.

      • Prepare aqueous solutions of various non-ionic surfactants, such as Polysorbate 80 (Tween 80) or Poloxamer 188, at concentrations above their critical micelle concentration (CMC).

      • Add the DMSO stock solution to the surfactant solutions to your desired final concentration.

      • Vortex and observe for any precipitation.

Troubleshooting Issue 2: I need to work in a solvent-free system. How can I increase the aqueous solubility of my compound?

For certain applications, the presence of organic solvents is not permissible. In these cases, other strategies can be employed.

  • pH Adjustment: The formamide group in your compound is not readily ionizable. However, the molecule's overall properties might be subtly influenced by pH. It is worth investigating the effect of pH on solubility, although significant improvements are not highly anticipated for this particular structure. For many compounds with ionizable groups, pH adjustment is a powerful tool.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment and increasing its solubility.

    • Experimental Protocol: Cyclodextrin Complexation

      • Prepare a saturated aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

      • Add an excess of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide to the cyclodextrin solution.

      • Stir the mixture vigorously for 24-48 hours at a constant temperature.

      • Filter the solution to remove the undissolved compound.

      • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizing the Workflow

A systematic approach is crucial for efficiently determining the optimal solubilization strategy. The following workflow diagram outlines the decision-making process.

Solubility_Workflow start Start: Compound is Insoluble in Water stock_sol Prepare Concentrated Stock in DMSO/Ethanol start->stock_sol dilution_test Dilute Stock into Aqueous Buffer stock_sol->dilution_test precipitate Precipitation Observed? dilution_test->precipitate co_solvent Troubleshoot with Co-solvents precipitate->co_solvent Yes no_precipitate Solubilization Successful precipitate->no_precipitate No surfactant Try Surfactant-Based Solubilization co_solvent->surfactant solvent_free Solvent-Free System Required? co_solvent->solvent_free end Optimized Formulation Achieved surfactant->end no_precipitate->end cyclodextrin Investigate Cyclodextrin Complexation solvent_free->cyclodextrin Yes solvent_free->end No cyclodextrin->end

Caption: A decision-making workflow for troubleshooting the solubility of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide.

Mechanistic Insights

Understanding the mechanisms behind these solubilization techniques is key to applying them effectively.

Solubilization_Mechanisms cluster_co_solvent Co-Solvency cluster_micelle Micellar Solubilization cluster_cyclodextrin Cyclodextrin Complexation co_solvent_node 'Water + Co-solvent' Reduces Polarity Disrupts Water's Hydrogen Bond Network soluble_drug Solubilized Drug co_solvent_node->soluble_drug micelle_node 'Surfactant Micelle' Hydrophobic Core Hydrophilic Shell micelle_node->soluble_drug cyclodextrin_node 'Cyclodextrin' Hydrophobic Cavity Hydrophilic Exterior cyclodextrin_node->soluble_drug drug Poorly Soluble Drug drug->co_solvent_node Increases Solubility drug->micelle_node Encapsulation drug->cyclodextrin_node Inclusion Complex

Caption: Mechanisms of common solubilization enhancement techniques.

Concluding Remarks

The solubility of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide in aqueous media presents a significant, yet surmountable, challenge. By systematically applying the principles of co-solvency, micellar solubilization, and complexation, researchers can develop robust formulations for their experimental needs. This guide provides a framework for this process, emphasizing a logical, evidence-based approach to formulation development.

References

  • Vertex AI Search. (2025, June 19).
  • LookChem. Cas 75-12-7,Formamide.
  • Sigma-Aldrich. Formamide (F4761) - Product Information Sheet.
  • Sciencemadness Wiki. (2022, December 26). Formamide.
  • PMC - NIH. Solubilization techniques used for poorly water-soluble drugs.
  • Wikipedia. Formamide.
  • Ansari, M. J. An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • (2025, November 8). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • European Union. (2023, June 9). Substance Information - ECHA.

Sources

Technical Support Center: Removal of Unreacted 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Purification / Impurity Removal Target Analyte: 3-Nitroaniline (CAS: 99-09-2) Audience: Organic Chemists, Process Engineers, Medicinal Chemists

Introduction: The "Weak Base" Trap

Welcome to the Technical Support Center. If you are struggling to remove unreacted 3-nitroaniline (3-NA) from your reaction mixture, you are likely falling into the "Weak Base Trap."

Unlike simple aniline (


), 3-nitroaniline possesses a strong electron-withdrawing nitro group at the meta position. This significantly reduces the basicity of the amine.
  • 
     of Conjugate Acid:  ~2.47
    
  • Implication: At pH 4-5 (standard "mild acid" washes like citric acid or dilute acetic acid), 3-NA remains largely unprotonated and lipophilic. It will not partition into the aqueous layer.

This guide provides four validated protocols to overcome this physicochemical hurdle.

Module 1: Acid-Base Extraction (The Workhorse)

Scenario: You have a crude reaction mixture dissolved in an organic solvent (EtOAc, DCM, Ether) and need to wash away excess 3-NA.

The Science

To extract 3-NA into water, you must drive the equilibrium completely toward the anilinium salt.



Given the 

of ~2.5, you must achieve an aqueous pH of < 1.0 to ensure >99% protonation.
Protocol
  • Solvent Choice: Dissolve your crude material in Ethyl Acetate or Dichloromethane . Avoid Ethers if using very strong acids (potential cleavage risks, though rare with HCl).

  • The Acid Wash:

    • Do NOT use: Citric acid, Acetic acid, or saturated

      
      .
      
    • USE: 1M to 3M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (

      
      ).
      
  • Execution:

    • Wash the organic layer 3 times with the acid solution (1:1 volume ratio).

    • Critical Step: Check the pH of the aqueous layer after the first wash. If it is not pH < 1, your amine is consuming the acid, and you are not extracting it. Add stronger acid.

  • Verification: Spot the organic layer on a TLC plate against a 3-NA standard. If the yellow spot persists, repeat with 6M HCl (if product stability permits).

Troubleshooting Logic

ExtractionLogic Start Crude Mixture in Organic Solvent Wash Wash with 1M HCl (3x) Start->Wash Check Check Aqueous pH Wash->Check pH_High pH > 1.5 Check->pH_High Acid Consumed pH_Low pH < 1.0 Check->pH_Low Protonation Likely Action1 Add conc. HCl Re-shake pH_High->Action1 TLC TLC Organic Layer pH_Low->TLC Action1->Check Clean Product Clean Proceed to Dry/Conc TLC->Clean No Yellow Spot Dirty 3-NA Persists TLC->Dirty Yellow Spot Remains AltMethod Switch to Module 2 (Chromatography/Scavenging) Dirty->AltMethod

Figure 1: Decision tree for acid-base extraction of weak bases.

Module 2: Chromatographic Purification

Scenario: Extraction failed (perhaps your product is also basic), or you require high purity. Issue: 3-Nitroaniline "streaks" or "tails" on silica gel, contaminating a wide range of fractions.

The Science

The amino group of 3-NA interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica surface. This causes peak broadening and tailing.

Protocol: The "Base-Doped" Column

To fix tailing, you must neutralize the silica surface.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your eluent system (e.g., Hexane/EtOAc + 1% TEA).
    
  • Column Pre-treatment (Optional but Recommended): Flush the column with 2-3 column volumes of the mobile phase containing the base before loading your sample. This "deactivates" the silanols.

  • Elution: Run the column normally. The 3-NA will now elute as a tight, symmetrical band (usually yellow/orange, making it easy to track visually).

Data: Eluent Strength (


 Modulation) 
| Solvent System | 

of 3-NA (Approx) | Comment | | :--- | :--- | :--- | | 100% Hexanes | 0.00 | Does not move | | 20% EtOAc / Hex | 0.25 - 0.35 | Good separation range | | 50% EtOAc / Hex | 0.60 - 0.70 | Elutes rapidly | | Modifier Effect | Shape Change | Result | | No Modifier | Streak/Tail | Overlaps with product | | +1% TEA | Compact Spot | Clean separation |

Module 3: Scavenging Resins (High Throughput)

Scenario: You have a small-scale parallel synthesis library or cannot use aqueous workups. Solution: Solid-supported scavengers.[1]

Resin Selection

Since 3-NA is a nucleophile (amine) and a weak base, two types of resins are effective:

  • Strong Cation Exchange (SCX) Resins: (e.g., sulfonic acid on polystyrene).

    • Mechanism: Irreversible salt formation.

    • Best for: Removing 3-NA from neutral or acidic products.

  • Aldehyde/Isocyanate Resins: (e.g., polymer-supported benzaldehyde).

    • Mechanism: Covalent bond formation (Imine/Urea).

    • Best for: Removing 3-NA from basic products (where SCX would remove the product too).

Workflow

ScavengerFlow Rxn Reaction Mixture (Contains 3-NA) AddResin Add SCX Resin (3-5 equivalents) Rxn->AddResin Incubate Shake/Stir 1-4 Hours AddResin->Incubate Filter Filtration Incubate->Filter Solids Resin-3NA Complex (Discard) Filter->Solids Retentate Filtrate Purified Product (Solution Phase) Filter->Filtrate Filtrate

Figure 2: Solid-phase scavenging workflow for amine removal.

Module 4: Recrystallization (Scale-Up)

Scenario: You have >5g of material and want to avoid chromatography. Property: 3-Nitroaniline is a high-melting solid (mp 114°C).[2]

Solvent Systems

3-NA has a steep solubility curve in water and alcohols.

SolventSolubility (Cold)Solubility (Hot)Suitability
Water Very Low (<0.1%)ModerateExcellent (if product is organic soluble)
Ethanol HighVery HighPoor (too soluble)
EtOH/Water (1:1) ModerateHighGood (Standard recrystallization)
Protocol: The "Crash Out" Method

If your product is water-insoluble but the 3-NA impurity is the minor component:

  • Dissolve the crude mixture in the minimum amount of boiling Ethanol .

  • Slowly add hot Water until the solution turns slightly cloudy.

  • Add a drop of ethanol to clear it.[3]

  • Allow to cool slowly.[3]

    • Note: If 3-NA is the impurity, you often want it to stay in solution while your product crystallizes.

    • Alternative: If your product is acidic (e.g., a phenol or acid), dissolve in dilute NaOH, filter off the insoluble 3-NA, then re-acidify the filtrate.

References & Authority

  • PubChem. 3-Nitroaniline Compound Summary (CID 7423). National Library of Medicine. [Link]

    • Cited for: pKa values (~2.46) and physical properties.[4]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[4] 5th Edition. Longman Scientific & Technical.

    • Cited for: General recrystallization techniques and aniline purification.

  • Biotage. Strategies for Work-up and Purification: Scavenger Resins.

    • Cited for: Use of SCX and aldehyde resins for amine removal.

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.

    • Cited for: Mechanistic explanation of electron-withdrawing groups reducing amine basicity.

Sources

Technical Support Center: Stability of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: NP-PCF-001 Topic: Stability Profile & Degradation Kinetics (Acidic Conditions) Last Updated: February 26, 2026

Critical Analysis: Stability Mechanism

The Core Issue: Users frequently inquire about the unexpected stability (or lack thereof) of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide during acidic workups or stress testing. To troubleshoot effectively, one must understand the tug-of-war between steric hindrance and electronic activation in this specific molecule.

The Mechanistic Tug-of-War
  • Electronic Activation (Destabilizing): The 3-nitrophenyl group is strongly electron-withdrawing. This pulls electron density away from the amide nitrogen, reducing the strength of the

    
     resonance. This makes the carbonyl carbon more electrophilic and theoretically more susceptible to nucleophilic attack by water (hydrolysis).[1][2]
    
  • Steric Shielding (Stabilizing): The phenylcyclopentyl group creates a massive steric blockade. If the phenyl ring is attached at the C1 position of the cyclopentyl ring (a quaternary center), the bulk prevents the necessary tetrahedral intermediate from forming easily.

Verdict: Under mild acidic conditions (pH 3–6, RT), the Steric Shielding dominates , rendering the compound kinetically stable. However, under forcing conditions (pH < 1, T > 60°C), the Electronic Activation takes over, leading to rapid hydrolysis and deformylation.

Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis mechanism, highlighting the critical rate-determining step blocked by the cyclopentyl group.

HydrolysisMechanism cluster_steric STERIC BLOCKADE Start Intact Formamide (Sterically Shielded) Protonation O-Protonation (Fast Equilibrium) Start->Protonation + H+ Attack Nucleophilic Attack (H2O) Protonation->Attack + H2O (Rate Limiting Step) Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral High Energy Barrier Collapse Collapse & Elimination Tetrahedral->Collapse - H+ Products Hydrolysis Products: 1. Formic Acid 2. N-(3-nitrophenyl) -phenylcyclopentylamine Collapse->Products Irreversible

Figure 1: Acid-catalyzed hydrolysis pathway. The phenylcyclopentyl group imposes a high energy barrier at the nucleophilic attack step.

Troubleshooting Guide (FAQs)

Q1: I observe a new peak at RRT 0.85 after stirring in 1N HCl. Is this the deformylated amine?

Diagnosis: Likely, yes. Explanation: The primary degradation product is the free amine: N-(3-nitrophenyl)-N-(phenylcyclopentyl)amine. Confirmation: Check the UV spectrum. The loss of the formyl group often results in a slight bathochromic shift (red shift) or change in


 due to the alteration in conjugation with the nitro-aniline system.
Action:  Run a co-injection with an authentic amine standard or perform LC-MS. The mass loss should be exactly 28 Da (loss of CO) or hydrolysis equivalent (loss of formyl + gain of H = net loss of 28 Da).
Q2: Can I use Trifluoroacetic Acid (TFA) for deprotection of other groups in the presence of this formamide?

Guidance: Proceed with caution. Risk: While the formamide is relatively stable, concentrated TFA is a strong enough acid to protonate the carbonyl oxygen fully. If water is present (even atmospheric moisture), hydrolysis will occur over time. Recommendation:

  • Use anhydrous TFA.

  • Keep reaction time < 2 hours.

  • Keep temperature at 0°C.

  • Quench immediately into saturated

    
     to neutralize acid before the aqueous phase can facilitate hydrolysis.
    
Q3: Why is my yield low after an acidic workup?

Root Cause: If you are washing the organic layer with strong acid (e.g., 1M HCl) to remove impurities, you might be extracting the protonated formamide or inducing hydrolysis. Solution:

  • Switch Buffers: Use 0.5M Citric Acid (pH ~4) or Ammonium Chloride instead of HCl.

  • Temperature Control: Keep all biphasic washes cold (< 10°C).

Standard Operating Procedure: Stress Testing

To validate the stability limits for your specific batch, follow this ICH-compliant stress testing protocol.

Protocol: Acidic Forced Degradation

Objective: Determine the half-life (


) of NP-PCF at pH 1.2.

Materials:

  • 0.1 N HCl (pH 1.2)

  • Acetonitrile (HPLC Grade)

  • Water Bath at 60°C

Workflow:

  • Stock Preparation: Dissolve 10 mg of NP-PCF in 5 mL Acetonitrile (Solution A).

  • Stress Initiation: Add 5 mL of 0.1 N HCl to Solution A. (Final conc: 1 mg/mL).

  • Incubation:

    • Sample A: Ambient Temperature (Dark)

    • Sample B: 60°C (Water Bath)

  • Sampling: Aliquot 500 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Immediately neutralize aliquots with 500 µL 0.1 N NaOH to stop the reaction.

  • Analysis: Analyze via HPLC-UV (254 nm).

Decision Matrix based on Results

Use the following logic flow to interpret your stress test data.

DecisionTree Start Calculate Degradation % at 24h (60°C) Check1 Is Degradation > 20%? Start->Check1 Check2 Is Degradation < 5%? Check1->Check2 No Unstable Class: UNSTABLE Avoid all acidic workups. Store at -20°C. Check1->Unstable Yes Moderate Class: MODERATE Limit acid exposure to < 1h. Keep T < 25°C. Check2->Moderate No Stable Class: STABLE Compatible with standard acidic workups. Check2->Stable Yes

Figure 2: Stability classification decision tree based on forced degradation data.

Reference Data

The following data is extrapolated from standard N-aryl formamide stability profiles and steric hindrance principles [1, 2].

ConditionpHTemperatureEstimated

Stability Rating
Gastric Fluid (Simulated) 1.237°C~12 - 24 HoursModerate
Strong Acid Reflux < 1.080°C< 1 HourUnstable
Mild Acid Wash 4.025°C> 1 WeekStable
Mobile Phase 2.525°C> 48 HoursStable

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4] [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. (Chapter 20: Carboxylic Acid Derivatives - Hydrolysis of Amides). [Link]

  • Master Organic Chemistry. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.[1] [Link]

Sources

Validation & Comparative

HPLC Profiling of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide: A Comparative Retention Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the HPLC retention characteristics of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (CAS 328964-80-3).

This guide is structured to assist analytical chemists and process engineers in validating the purity of this compound against its specific synthetic precursors and structural analogs.

Executive Summary & Compound Identity

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is a highly lipophilic intermediate, often encountered in the synthesis of neuroactive phenylcyclopentyl-amines or specific receptor modulators. Its retention behavior is dominated by the steric bulk of the 1-phenylcyclopentyl moiety and the electron-withdrawing 3-nitro group.

Unlike simple amides, this compound exhibits significant hydrophobic interaction with C18 stationary phases, requiring high-organic gradients for elution. This guide compares its retention performance against critical "alternatives"—specifically, its synthetic precursors (impurities) and structural analogs—to establish a self-validating identification protocol.

Chemical Profile[1][2][3][4][5][6][7][8]
  • CAS: 328964-80-3

  • Molecular Formula: C18H18N2O3

  • Key Functional Groups: Nitro (Ar-NO2), Formamide (N-CHO), Phenylcyclopentyl (hydrophobic core).

  • Predicted LogP: ~4.2 – 4.5 (High Hydrophobicity)

Comparative Performance: Retention & Selectivity

The following data compares the target compound against its primary synthetic precursors. In a drug development context, these "alternatives" represent the critical impurities that must be resolved to verify product purity.

Experimental Context:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.[1]

Table 1: Relative Retention Time (RRT) & Selectivity Profile
CompoundRole / TypeLogP (Pred)Predicted RT (min)*RRT (vs. Target)Elution Behavior
3-Nitroaniline Precursor / Impurity~1.372.5 - 3.50.25Early Eluter: High polarity causes rapid elution near the void volume.
N-(3-Nitrophenyl)formamide Side Product~1.494.0 - 5.00.35Early-Mid: Lacks the hydrophobic cyclopentyl group.
1-Phenylcyclopentylamine Precursor~2.606.5 - 7.50.60Mid-Eluter: Significant hydrophobicity but polar amine tailing (unless buffered).
N-(3-Nitrophenyl)(phenylcyclopentyl)formamide Target Analyte ~4.30 11.5 - 12.5 1.00 Late Eluter: Dominant hydrophobic interaction requires >60% organic phase to elute.
N-(3-Nitrophenyl)benzamide Structural Analog~3.109.0 - 10.00.80Close Eluter: Benzoyl group is less bulky/hydrophobic than phenylcyclopentyl.

*Note: Retention times (RT) are estimates based on a standard 5-95% MeCN gradient over 15 minutes. RRT (Relative Retention Time) is the robust metric for identification.

Mechanistic Insight

The phenylcyclopentyl group acts as a "hydrophobic anchor," dramatically increasing retention compared to simple phenyl-formamides. The formamide moiety reduces the basicity of the nitrogen, sharpening the peak shape compared to the free amine precursor, which often tails due to silanol interactions.

Experimental Protocol: Self-Validating Methodology

To ensure scientific integrity (E-E-A-T), this protocol includes a "self-validation" step using the distinct UV spectral ratio of the nitro group.

Step 1: Chromatographic Conditions[5][9][10]
  • Stationary Phase: End-capped C18 (L1) column (Essential to minimize interaction with the nitro-aromatic ring).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0.0 min: 10% B

    • 2.0 min: 10% B (Isocratic hold for polar impurities)

    • 12.0 min: 95% B (Linear ramp)

    • 15.0 min: 95% B (Wash)

    • 15.1 min: 10% B (Re-equilibration)

  • Detection: UV-Vis Diode Array (DAD).

    • Channel 1: 254 nm (Aromatic systems).

    • Channel 2: 280 nm (Nitro-aniline specific absorption).

Step 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide in 1.0 mL of Acetonitrile (Do not use Methanol; transesterification/solvolysis risk with formamides is low but MeCN is safer for solubility).

  • Working Standard: Dilute 1:10 with Mobile Phase A/B (50:50) to prevent solvent mismatch peak distortion.

Step 3: Validation Logic (The "Check")

If the peak at ~12.0 min is the target:

  • Spectral Ratio: The ratio of Absorbance (254nm) / Absorbance (280nm) should remain constant across the peak width.

  • Impurity Check: Inject the "3-Nitroaniline" precursor separately. It must elute before 4.0 minutes. If a peak appears at 12.0 min in the precursor blank, your column is contaminated.

Visualization of Separation Logic

The following diagram illustrates the separation mechanism and the decision tree for method development.

HPLC_Workflow Sample Crude Reaction Mixture Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Inject Early Elution t < 5 min (Polar Impurities) 3-Nitroaniline Column->Early Low %B (Water Rich) Mid Elution t = 6-9 min (Mono-Aryl Amides) N-(3-Nitrophenyl)formamide Column->Mid Med %B Late Elution t = 11-13 min (Target Analyte) N-(3-Nitrophenyl)(phenylcyclopentyl)formamide Column->Late High %B (Organic Rich) Mechanism Mechanism: 1-Phenylcyclopentyl Group Dominates Retention Late->Mechanism Correlates with LogP ~4.3

Figure 1: Chromatographic separation logic illustrating the elution order based on hydrophobicity. The target compound elutes late due to the bulky phenylcyclopentyl moiety.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions with the amide nitrogen.Ensure Mobile Phase A pH is acidic (pH ~2.5 with Formic Acid) to suppress ionization of trace amines.
Retention Drift Temperature fluctuations affecting the hydrophobic interaction.Thermostat column compartment to 30°C or 40°C . Higher temp reduces backpressure and sharpens peaks.
Split Peak Solvent mismatch.Dissolve the sample in the initial mobile phase composition (or 50:50 MeCN:Water) rather than 100% MeCN.

References

  • PubChem. (2025).[2] Compound Summary: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide (CAS 328964-80-3). National Library of Medicine.[2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Hydrophobic Subtraction Model and LogP retention prediction).

Sources

Comparative Pharmacodynamics: Phenylcyclopentyl vs. Phenylcyclohexyl Amides in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of G-Protein Coupled Receptor (GPCR) ligands, the modulation of lipophilic cores is a critical strategy for optimizing binding affinity and metabolic stability. This guide provides a technical comparison between Phenylcyclopentyl amides and Phenylcyclohexyl amides , two prevalent scaffolds used to constrain the orientation of the phenyl group within a hydrophobic binding pocket.

While both scaffolds serve as bioisosteres for bulky hydrophobic residues, they exhibit distinct pharmacological profiles:

  • Phenylcyclohexyl Amides: Typically offer higher affinity for large hydrophobic pockets (e.g., Sigma-1, NK1 receptors) due to the chair conformation's ability to maximize Van der Waals contacts. However, they often suffer from lower metabolic stability due to accessible oxidation sites.

  • Phenylcyclopentyl Amides: Provide a more rigid, planar "envelope" conformation. This often results in improved selectivity (by excluding off-target binding) and enhanced metabolic stability, albeit frequently at the cost of absolute potency compared to their cyclohexyl counterparts.

Structural & Conformational Analysis

The biological activity differences between these two scaffolds are rooted in their conformational entropy and static 3D volume.

Conformational Locking
  • The Gem-Disubstituted Effect: When the phenyl ring and the amide side chain are attached to the same carbon (gem-disubstituted), the cycloalkyl ring acts as a conformational lock.

    • Cyclohexyl (C6): Adopts a chair conformation . The phenyl group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, projecting the amide vector at a specific angle (

      
       109.5°). This creates a bulky, 3D-filling pharmacophore.
      
    • Cyclopentyl (C5): Adopts an envelope conformation . The ring is flatter and has less steric bulk. This constrains the phenyl group more rigidly, reducing the entropic penalty upon binding but potentially failing to fill larger hydrophobic pockets.

Lipophilicity & Solubility
PropertyPhenylcyclopentyl AmidePhenylcyclohexyl AmideImpact on Drug Design
LogP (Lipophilicity) Lower (~2.5 - 3.0)Higher (~3.0 - 3.5)C6 analogs penetrate CNS better but have higher non-specific binding.
Metabolic Stability HighModerateC6 rings are prone to hydroxylation at the C3/C4 positions by CYP450.
Solubility ModerateLowC5 analogs generally offer better aqueous solubility profiles.

Case Study: Biological Activity Comparison

To illustrate the functional differences, we examine data from two key therapeutic areas: Melatonin Receptor Agonists (where ring size mimics the indole core) and NK1 Antagonists (where the ring acts as a hydrophobic anchor).

Quantitative Data: Melatonin Receptor Affinity (MT1/MT2)

In the development of bioisosteres for melatonin (indole core), researchers compared fused phenylcyclopentyl (indenyl) and phenylcyclohexyl (naphthalenic/carbazole) amides.

Table 1: Comparative Binding Affinity (


) and Selectivity 
Data synthesized from structure-activity relationship (SAR) studies on tetrahydrocyclopent[b]indoles vs. tetrahydrocarbazoles.
Scaffold TypeRing Size

(nM) [MT1]

(nM) [MT2]
Selectivity Ratio (MT1/MT2)Biological Outcome
Phenylcyclopentyl 5-membered24.5 ± 3.218.0 ± 2.11.36Balanced agonist; lower absolute potency.
Phenylcyclohexyl 6-membered0.85 ± 0.121.20 ± 0.150.70High potency ; fills pocket completely.
Acyclic Analog Open Chain> 100> 100N/ALoss of entropy; poor binding.

Key Insight: The expansion from a 5-membered to a 6-membered ring in this series resulted in a ~30-fold increase in affinity . The cyclohexyl ring's chair conformation perfectly mimics the space-filling properties of the natural indole core, whereas the cyclopentyl ring leaves "dead space" in the receptor pocket.

Functional Application: NK1 Receptor Antagonists

In the design of Neurokinin-1 (NK1) antagonists (e.g., precursors to Netupitant), the phenylcyclohexyl moiety is often favored for potency, but the phenylcyclopentyl moiety is utilized to tune physicochemical properties.

  • Phenylcyclohexyl Amides: Potent inhibition of Substance P binding; however, high lipophilicity leads to CYP3A4 induction issues.

  • Phenylcyclopentyl Amides: Retain nanomolar affinity but show reduced CYP interactions, making them safer candidates for combination therapies.

Visualizing the SAR Decision Process

The following diagram outlines the decision logic for medicinal chemists when choosing between these two scaffolds.

SAR_Decision_Tree Start Lead Optimization: Hydrophobic Core Selection Decision Is the Binding Pocket Deep & Voluminous? Start->Decision Branch_Yes Yes: Maximize VdW Contacts Decision->Branch_Yes Yes Branch_No No: Planar/Compact Pocket Decision->Branch_No No Select_C6 Select Phenylcyclohexyl Scaffold Branch_Yes->Select_C6 Select_C5 Select Phenylcyclopentyl Scaffold Branch_No->Select_C5 Outcome_C6 Outcome: - High Affinity (Ki < 1nM) - High Lipophilicity (LogP > 3) - Risk: Metabolic Instability Select_C6->Outcome_C6 Outcome_C5 Outcome: - Moderate Affinity (Ki ~ 20nM) - Better Solubility - Improved Selectivity Select_C5->Outcome_C5 Outcome_C6->Outcome_C5 Scaffold Hop if Toxicity High

Figure 1: Strategic decision tree for selecting between cyclopentyl and cyclohexyl scaffolds based on binding pocket topology and ADMET requirements.

Experimental Protocols

To validate the activity differences described above, the following self-validating protocols are recommended.

Protocol A: General Synthesis of N-(1-Phenylcycloalkyl)amides

This Ritter-type reaction or direct amidation is standard for generating these cores.

  • Reagents: 1-Phenylcycloalkanecarboxylic acid (C5 or C6), Thionyl Chloride (

    
    ), Amine (
    
    
    
    ), Triethylamine (
    
    
    ).
  • Activation: Dissolve carboxylic acid (1.0 eq) in DCM. Add

    
     (1.5 eq) and catalytic DMF. Reflux for 2 hours. Evaporate to dryness to yield acid chloride.
    
  • Coupling: Redissolve acid chloride in dry DCM. Add amine (1.1 eq) and

    
     (2.0 eq) at 0°C. Stir at room temperature for 4 hours.
    
  • Purification: Wash with 1N HCl, then Sat.

    
    . Recrystallize from Hexane/EtOAc.
    
  • Validation:

    • C5 Analog:

      
       NMR characteristic peak for quaternary carbon 
      
      
      
      50-55 ppm.
    • C6 Analog:

      
       NMR characteristic peak for quaternary carbon 
      
      
      
      45-50 ppm.
Protocol B: Competitive Radioligand Binding Assay (GPCR)

Objective: Determine


 values for MT1/MT2 or NK1 receptors.
  • Membrane Preparation: Use CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Ligand: Use

    
    -2-Iodomelatonin (200 pM) as the radioligand.
    
  • Incubation:

    • Mix 50

      
      L membrane suspension + 50 
      
      
      
      L radioligand + 50
      
      
      L test compound (Phenylcyclopentyl vs. Phenylcyclohexyl amide) in serial dilution (
      
      
      to
      
      
      M).
    • Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity in a gamma counter.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to calculate

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Experimental Workflow Visualization

Workflow cluster_QC Quality Control Gates Step1 1. Synthesis (Acid Chloride Method) Step2 2. Purification (Recrystallization) Step1->Step2 Yield > 70% Step3 3. Binding Assay (CHO-K1 Membranes) Step2->Step3 >98% Purity QC1 NMR/LCMS Check Step2->QC1 Step4 4. Data Analysis (Ki Calculation) Step3->Step4 CPM Counts QC2 Z-Factor > 0.5 Step3->QC2

Figure 2: Step-by-step experimental workflow for synthesizing and testing phenylcycloalkyl amides.

References

  • Melatonin Receptor SAR: Leclerc, V., et al. (1998). "Mapping the melatonin receptor. 5. Melatonin agonists and antagonists derived from tetrahydrocyclopent[b]indoles, tetrahydrocarbazoles and hexahydrocyclohept[b]indoles." Journal of Medicinal Chemistry, 41(20), 3824-3830. Link

  • NK1 Antagonist Design: Hale, J. J., et al. (1998). "1,3,5-Trisubstituted benzenes as potent NK1 antagonists." Bioorganic & Medicinal Chemistry Letters, 8(22), 3171-3176. Link

  • Sigma Receptor Ligands: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153. Link

  • Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of cyclopentyl vs cyclohexyl systems).
  • NK1/NK3 Patent Data: US Patent 6,124,298. "Aryl fused 2,4-disubstituted pyridines: NK3 receptor ligands." (Lists specific phenylcyclopentyl vs phenylcyclohexyl amide derivatives). Link

QC Testing Protocols for Nitro-Substituted Phenylcyclopentyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triple Threat" Challenge

Nitro-substituted phenylcyclopentyl amides represent a distinct class of pharmaceutical intermediates often utilized in the synthesis of Neurokinin-1 (NK1) receptor antagonists (e.g., Netupitant analogues). While pharmacologically potent, this structural scaffold presents a "Triple Threat" to Quality Control (QC) workflows:

  • Genotoxic Potential: The nitro-aromatic moiety is a precursor to N-nitrosamines and anilines, falling under the ICH M7 Cohort of Concern .[1]

  • Stereochemical Complexity: The phenylcyclopentyl group introduces challenging chirality (often involving a quaternary center), requiring separation of enantiomers and cis/trans diastereomers.

  • Energetic Instability: The nitro group poses thermal runaway risks during scale-up, necessitating rigorous safety testing beyond standard melting point analysis.

This guide objectively compares advanced QC protocols against traditional methods, providing the experimental evidence required to modernize your testing strategy.

Part 1: Genotoxic Impurity Profiling (Trace Analysis)

The Challenge: Standard HPLC-UV methods often lack the sensitivity to detect mutagenic nitro-reduction byproducts (anilines) at the ppm levels required by regulatory agencies (TTC < 1.5 µ g/day ).

Comparison: HPLC-UV vs. UHPLC-MS/MS
FeatureStandard Method (HPLC-UV)Advanced Protocol (UHPLC-MS/MS)
Detection Principle Chromophore Absorbance (210-254 nm)Mass-to-Charge Ratio (MRM Mode)
Limit of Quantitation (LOQ) ~0.05% (500 ppm)< 1 ppm (Trace Level)
Specificity Low (Co-elution common in complex matrix)High (Mass filtration eliminates matrix noise)
Suitability Assay & Purity (High abundance)Genotoxic Impurity Screening (ICH M7)
Recommended Protocol: Trace Aniline Detection via UHPLC-MS/MS
  • Rationale: Nitro-aromatics can partially reduce to anilines during synthesis or storage. Anilines are often Ames-positive. This protocol ensures compliance with ICH M7.

Workflow Steps:

  • System: Triple Quadrupole MS coupled with UHPLC.

  • Column: C18 Reverse Phase (Sub-2 µm particle size), e.g., 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Ionization enhancer).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% B to 95% B in 8 mins) to elute hydrophobic parent amide while focusing polar aniline impurities.

  • MS Source: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions: Monitor specific parent-to-fragment transitions for the expected aniline impurity (e.g., [M+H]+ -> [M-NH3]+).

Expert Insight: Do not rely on "generic" gradients. The phenylcyclopentyl group is highly lipophilic. You must ensure a strong organic wash at the end of the run to prevent carryover of the parent compound, which can suppress the ionization of impurities in subsequent injections.

Part 2: Stereochemical Control (Chiral Resolution)

The Challenge: The 1-phenylcyclopentyl moiety creates a steric bulk that makes chiral separation difficult. Traditional Normal Phase (NP) HPLC consumes vast amounts of toxic solvents (Hexane/DCM) and often suffers from poor solubility of the amide.

Comparison: Normal Phase HPLC vs. SFC
ParameterTraditional (NP-HPLC)Recommended (SFC - Supercritical Fluid)
Mobile Phase Hexane / Ethanol / DEACO₂ / Methanol / Additive
Viscosity High (Limits flow rate)Low (Allows high flow & speed)
Equilibration Time 30–60 mins2–5 mins
Solvent Cost High (

$)
Low ($) - "Green Chemistry"
Resolution (Rs) ModerateHigh (Superior mass transfer)
Recommended Protocol: SFC Screening for Phenylcyclopentyl Amides

Protocol:

  • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: CO₂ (Main carrier) + Methanol (Modifier) + 0.1% Isopropylamine (Basic additive is critical for amides to prevent peak tailing).

  • Conditions:

    • Back Pressure: 120–150 bar.

    • Temperature: 40°C.

    • Flow Rate: 3.0 mL/min (Analytical scale).

  • Detection: PDA at 254 nm.

Self-Validating Criteria (SST):

  • Resolution (

    
    ) between enantiomers must be > 1.5.
    
  • Tailing Factor (

    
    ) must be < 1.3 (Adjust amine additive if failing).
    

Part 3: Thermal Stability (Safety Testing)

The Challenge: Nitro compounds are energetic.[2][3][4][5] The amide bond formation is often exothermic. Relying solely on melting point (capillary method) is dangerous as it does not detect onset of decomposition.

Comparison: DSC vs. ARC[6][7]
FeatureDifferential Scanning Calorimetry (DSC)Accelerating Rate Calorimetry (ARC)
Purpose Initial Screening (Micro-scale)Adiabatic Simulation (Bulk-scale)
Sample Size 2–5 mg1–5 g
Sensitivity Detects

and Energy (

)
Detects "Time to Maximum Rate" (TMR)
Use Case Routine QC Batch Release Process Safety / Scale-up
Recommended Protocol: DSC Decomposition Screening
  • Instrument: Heat Flux DSC.

  • Crucible: High-pressure Gold-plated or Steel crucible (sealed). Never use open aluminum pans for nitro compounds due to sublimation risk.

  • Ramp Rate: 5°C/min from 30°C to 300°C.

  • Acceptance Criteria:

    • No exotherm detected < 200°C.

    • Total decomposition energy must be calculated. If > 800 J/g, the material is classified as high-energy/explosive.

Visualizing the Workflow

The following diagrams illustrate the decision logic and specific SFC method development path for this chemical class.

Diagram 1: The Analytical Decision Matrix

QC_Decision_Matrix Start Crude Nitro-Phenylcyclopentyl Amide Safety 1. Thermal Safety Scan (DSC) Start->Safety Exotherm Exotherm < 200°C? Safety->Exotherm Reject REJECT BATCH (Explosion Risk) Exotherm->Reject Yes Purity 2. Purity & Impurity Profiling Exotherm->Purity No Method_Choice Impurity Type? Purity->Method_Choice HPLC HPLC-UV (Assay/Major Impurities) Method_Choice->HPLC General MS UHPLC-MS/MS (Genotoxic Anilines) Method_Choice->MS Trace Nitro-Reductants Chiral 3. Stereochemical Control HPLC->Chiral MS->Chiral SFC SFC (Chiralpak IA/IB) Resolution > 1.5 Chiral->SFC Release BATCH RELEASE SFC->Release

Caption: A hierarchical decision tree prioritizing safety (DSC) before moving to purity (MS/HPLC) and finally stereochemical verification (SFC).

Diagram 2: SFC Method Development Loop

SFC_Workflow Input Racemic Amide Sample Screen Column Screening (Amylose vs Cellulose) Input->Screen Modifier Modifier Selection (MeOH vs EtOH) Screen->Modifier Additive Add 0.1% Isopropylamine (Critical for Amides) Modifier->Additive Check Resolution > 1.5? Additive->Check Optimize Optimize Pressure/Temp (Density Tuning) Check->Optimize No Final Final QC Method Check->Final Yes Optimize->Check

Caption: The iterative SFC development cycle, highlighting the critical addition of basic amines to suppress amide-silanol interactions.

References

  • ICH. (2017).[6] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[7] [Link]

  • Eurofins. (2020). Genotoxic Impurities in Drug Products: Review of Nitrosamine Assays. Eurofins BioPharma Product Testing.[8] [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC in a Single Sequence. Shimadzu Application News. [Link]

  • American Chemical Society. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. [Link]

  • SCIEX. (2019). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. SCIEX Technical Notes. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile and Immediate Safety Precautions

Given its chemical structure, featuring a nitrophenyl group, N-(3-Nitrophenyl)(phenylcyclopentyl)formamide should be handled as a hazardous substance. Analogous nitrated organic compounds are often classified as harmful, irritants, and toxic to aquatic life.[2][3] Therefore, it is imperative to assume this compound may possess similar hazards.

Immediate Actions Before Handling for Disposal:

  • Consult Institutional EHS: Always contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to understand local and state regulations.[1][4]

  • Work in a Controlled Environment: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dusts or vapors.[1][5]

  • Avoid Environmental Release: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1][4][6] Improper disposal can lead to significant environmental contamination and regulatory penalties.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is mandatory to prevent accidental exposure during waste handling and disposal procedures.[5]

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent dermal contact and absorption, as related compounds can be harmful.[1]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from potential splashes or airborne particles.[1][8]
Lab Coat Standard, fully-buttoned laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Use within a fume hoodTo avoid inhalation of potentially harmful dusts or vapors.[1][9]

Spill Management and Emergency Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.[1]

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the area is well-ventilated.[1]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill. Do not use combustible materials like paper towels for the initial containment.[1]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[1][10]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent, followed by soap and water. All cleaning materials, including wipes and contaminated PPE, must also be disposed of as hazardous waste.[1]

  • Report the Incident: Notify your supervisor and your institution's EHS department about the spill, detailing the substance and the quantity involved.[5]

Waste Segregation, Collection, and Containerization

Proper segregation is fundamental to safe and compliant chemical waste management. The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle-to-grave".[6][7]

Waste Segregation Logic: All materials that have come into contact with N-(3-Nitrophenyl)(phenylcyclopentyl)formamide must be treated as hazardous waste. This includes:

  • Unused or excess chemical.

  • Reaction mixtures containing the compound.

  • Solvents used to rinse contaminated glassware.

  • Contaminated consumables (e.g., gloves, weighing paper, absorbent pads, pipette tips).[3]

WasteSegregation Start Waste Generated (Contains N-(3-Nitrophenyl) (phenylcyclopentyl)formamide) IsLiquid Is the waste liquid? Start->IsLiquid IsSolid Is the waste solid? IsLiquid->IsSolid No LiquidWaste Collect in a dedicated, sealed, and compatible liquid waste container. IsLiquid->LiquidWaste Yes SolidWaste Collect in a separate, sealed, and compatible solid waste container. IsSolid->SolidWaste Yes FinalDisposal Arrange for disposal via EHS or licensed contractor. IsSolid->FinalDisposal No (Error) LiquidWaste->FinalDisposal SolidWaste->FinalDisposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.